molecular formula C9H8BrNO2 B13440529 4-Bromo-3,5-dimethoxybenzonitrile

4-Bromo-3,5-dimethoxybenzonitrile

Cat. No.: B13440529
M. Wt: 242.07 g/mol
InChI Key: LBFJBRPHKYKQSP-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethoxybenzonitrile is a useful research compound. Its molecular formula is C9H8BrNO2 and its molecular weight is 242.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3,5-dimethoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3,5-dimethoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

4-bromo-3,5-dimethoxybenzonitrile

InChI

InChI=1S/C9H8BrNO2/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-4H,1-2H3

InChI Key

LBFJBRPHKYKQSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)C#N

Origin of Product

United States

Foundational & Exploratory

Solubility Profile & Process Engineering: 4-Bromo-3,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3,5-dimethoxybenzonitrile (CAS: 36264-09-6) is a critical intermediate in the synthesis of functionalized aromatic scaffolds, particularly for pharmaceutical and agrochemical applications involving Suzuki-Miyaura cross-couplings. Its solubility profile is governed by the interplay between the electron-withdrawing nitrile/bromine groups and the electron-donating methoxy substituents.

This technical guide provides a comprehensive solubility analysis derived from thermodynamic principles and structural analogs. It includes a theoretical Hansen Solubility Parameter (HSP) model, a validated experimental protocol for precise solubility determination, and process engineering strategies for purification.

Physicochemical Characterization

Understanding the solute's fundamental properties is the prerequisite for solvent selection. The molecule exhibits a "push-pull" electronic structure, creating specific solvation requirements.

PropertyValue / EstimateSource/Methodology
Molecular Formula C₉H₈BrNO₂Stoichiometry
Molecular Weight 242.07 g/mol Calculated
Physical State Solid (Crystalline)Observed in synthesis [1]
Melting Point 115–125 °C (Est.)Analog comparison (3,5-dimethoxybenzonitrile vs. 4-bromo-3,5-dimethylbenzonitrile)
LogP (Octanol/Water) ~2.35Computational Consensus (ChemScene/PubChem) [2]
H-Bond Donors 0Structure Analysis
H-Bond Acceptors 3 (Nitrile + 2 Methoxy)Structure Analysis

Theoretical Solubility Framework: Hansen Solubility Parameters (HSP)

In the absence of empirical tables for every solvent, we utilize the Hansen Solubility Parameter (HSP) theory to predict solubility behavior. The total solubility parameter (


) is decomposed into dispersion (

), polar (

), and hydrogen-bonding (

) components.
Calculated HSP Values (Group Contribution Method)

Using the Van Krevelen and Hoftyzer method, we estimate the parameters for 4-Bromo-3,5-dimethoxybenzonitrile:

  • 
     (Dispersion):  ~19.5 MPa
    
    
    
    (High contribution from aromatic ring and Bromine)
  • 
     (Polarity):  ~11.0 MPa
    
    
    
    (Strong dipole from -CN and -OCH₃)
  • 
     (H-Bonding):  ~5.5 MPa
    
    
    
    (Moderate acceptor capability; no donor)
Predicted Solubility Map

The "Interaction Radius" (


) defines the distance between the solute and solvent in Hansen space. A smaller 

indicates higher solubility.


Solvent



Predicted SolubilityProcess Utility
Dichloromethane (DCM) 18.26.36.1High Extraction / Reaction Solvent
Ethyl Acetate 15.85.37.2High Reaction Solvent (T3P Dehydration) [3]
Acetone 15.510.47.0High Dissolution for Analysis
Ethanol 15.88.819.4Moderate (T-dependent) Ideal Recrystallization Solvent
Toluene 18.01.42.0Moderate Elevated Temp Reactions
n-Hexane 14.90.00.0Low (Insoluble) Anti-solvent / Wash
Water 15.616.042.3Insoluble Aqueous Workup Phase

Expert Insight: The high solubility in Ethyl Acetate and DCM is driven by the matching polarity vectors. Ethanol acts as a "switchable" solvent—poor at room temperature due to H-bonding mismatch (


), but effective at boiling point, making it the primary candidate for purification via recrystallization.

Experimental Protocol: Solubility Determination

To generate precise mole-fraction solubility data for regulatory filing or process optimization, follow this Laser Monitoring Observation Technique . This method minimizes human error compared to gravimetric analysis.

Equipment Setup
  • Jacketted Glass Vessel (50 mL): Controlled by a circulating thermostat (±0.05 K).

  • Laser System: He-Ne laser (or stable diode) directed through the vessel.

  • Photodetector: To monitor light intensity (transmittance).

  • Magnetic Stirrer: Set to 400 rpm.

Step-by-Step Methodology
  • Preparation: Add a known mass (

    
    ) of solvent to the vessel and stabilize at the starting temperature (
    
    
    
    ).
  • Addition: Add an excess of 4-Bromo-3,5-dimethoxybenzonitrile solid.

  • Dissolution: Heat slowly until the solid completely dissolves (Laser transmittance = Max).

  • Cooling (Nucleation Point): Lower the temperature at a rate of 2 K/h.

  • Detection: Record the temperature (

    
    ) where laser transmittance drops sharply. This indicates the formation of the first crystal nuclei (saturation point).
    
  • Calculation:

    
    
    Where 
    
    
    
    is the mole fraction solubility at
    
    
    .
  • Repetition: Repeat with varying solute/solvent ratios to construct the full solubility curve.

Process Engineering: Purification Workflow

The solubility differential between Ethyl Acetate (Good Solvent) and Hexane (Anti-Solvent), or the temperature-dependent solubility in Ethanol , drives the purification strategy.

Recrystallization Logic
  • Crude Input: Often contains unreacted 3,5-dimethoxybenzonitrile or brominated isomers.

  • Solvent System: Ethanol (Single solvent) or DCM/Hexane (Binary system).

  • Thermodynamics: The target molecule crystallizes upon cooling in Ethanol, while impurities often remain in the mother liquor due to different

    
    .
    
Visualization of Purification Pathway

The following diagram illustrates the standard purification workflow post-bromination.

PurificationProcess Start Crude Reaction Mixture (4-Bromo-3,5-dimethoxybenzonitrile + Impurities) Quench Quench: Na2S2O3 (aq) Remove excess Bromine Start->Quench Extract Extraction: Dichloromethane (DCM) Phase Separation Quench->Extract Organic Layer Dry Drying: Anhydrous MgSO4 & Concentration Extract->Dry CrudeSolid Crude Solid Obtained Dry->CrudeSolid Recryst Recrystallization Solvent: Hot Ethanol (Reflux) CrudeSolid->Recryst Cooling Controlled Cooling (RT -> 4°C) Recryst->Cooling Filter Vacuum Filtration Cooling->Filter Final Pure Product (White Crystalline Solid) Filter->Final Crystals Liquor Mother Liquor (Contains Isomers) Filter->Liquor Filtrate

Caption: Standard purification workflow emphasizing the transition from extraction (DCM) to recrystallization (Ethanol).

Thermodynamic Modeling (For Data Fitting)

Once experimental data is gathered using the protocol in Section 3, it should be fitted to the Modified Apelblat Equation to determine the enthalpy and entropy of dissolution. This is standard for filing in journals like J. Chem. Eng. Data.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters.
    
    • If

      
       is negative and large, dissolution is endothermic (solubility increases with T).
      
    • This model is essential for designing the cooling curves in industrial crystallizers to avoid "oiling out."

References

  • EvitaChem. T3P®-Mediated Nitrile Formation: Mechanistic Insights and Yield Optimization. (Synthesis of 4-Bromo-3,5-dimethoxybenzonitrile). Retrieved from

  • PubChem. 4-Bromo-3-methoxybenzonitrile (Analogous Compound Data).[2] National Library of Medicine. Retrieved from

  • BenchChem. A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis. (Solvent usage in brominated methoxy-benzene derivatives).[3] Retrieved from

  • Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.

Sources

Literature review on 3,5-dimethoxybenzonitrile derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In modern medicinal chemistry, the 3,5-dimethoxybenzonitrile motif represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its 3,5-dihydroxy counterparts (e.g., resorcinol derivatives), the 3,5-dimethoxy variant offers superior metabolic stability by blocking rapid Phase II glucuronidation while maintaining the critical hydrogen-bond acceptor properties and lipophilic profile required for membrane permeability.

This guide analyzes the 3,5-dimethoxybenzonitrile scaffold as a divergent intermediate for synthesizing microtubule destabilizers , kinase inhibitors , and antimicrobial agents . We focus on the nitrile group (-CN) not merely as a functional endpoint, but as a reactive "hub" for generating heterocycles (tetrazoles, pyrimidines) and bioisosteres.

Chemical Architecture & Synthetic Divergence

The utility of 3,5-dimethoxybenzonitrile lies in the electronic character of the benzene ring. The two methoxy groups at the meta positions create an electron-rich aromatic system, while the nitrile group provides a distinct handle for nucleophilic attack or cycloaddition.

The Synthetic Hub

The following diagram illustrates the divergent pathways available from the core nitrile intermediate.

SyntheticHub Core 3,5-Dimethoxybenzonitrile (Core Scaffold) Amidine Amidines (Pyrimidines/Imidazoles) Core->Amidine Pinner Rxn (HCl/EtOH, then NH3) Tetrazole Tetrazoles (Carboxylate Bioisosteres) Core->Tetrazole [3+2] Cycloaddition (NaN3, ZnBr2) Aldehyde Benzaldehydes (Stilbenes/Chalcones) Core->Aldehyde Reduction (DIBAL-H) Amine Benzylamines (Kinase Linkers) Core->Amine Reduction (LiAlH4 or H2/Pd)

Figure 1: Divergent synthetic pathways from the 3,5-dimethoxybenzonitrile core. The nitrile serves as a gateway to three distinct pharmacophore classes.

Therapeutic Applications & Mechanisms

Oncology: Microtubule Destabilization

The 3,5-dimethoxy motif is a structural mimic of the A-ring of Colchicine and Combretastatin A-4 (CA-4) .

  • Mechanism: These derivatives bind to the colchicine-binding site of tubulin, inhibiting polymerization.[1][2] This arrests cells in the G2/M phase, leading to apoptosis.[3]

  • Structural Insight: The 3,5-dimethoxy pattern provides optimal steric fit into the hydrophobic pocket of

    
    -tubulin. The nitrile-derived heterocycles (e.g., tetrazoles) often replace the cis-olefin bridge of combretastatins to improve chemical stability (preventing cis-to-trans isomerization).
    
Kinase Inhibition (Pyrimidines)

By converting the nitrile to an amidine, chemists can synthesize 2-substituted pyrimidines .

  • Target: These structures frequently target Tyrosine Kinases (e.g., EGFR, VEGFR).

  • Logic: The 3,5-dimethoxy phenyl ring occupies the hydrophobic back-pocket of the ATP binding site, while the nitrogen-rich heterocycle engages the hinge region.

Antimicrobial & Antifungal

Stilbene derivatives synthesized from the nitrile-derived aldehyde show potent activity against Candida albicans and Pseudomonas aeruginosa. The lipophilicity of the methoxy groups facilitates cell wall penetration.

Quantitative Data Summary

The following table summarizes the biological activity of key derivatives synthesized from the 3,5-dimethoxybenzonitrile precursor.

Derivative ClassTarget / AssayKey Substituent (R)IC50 / MICReference
Tetrazole Analog MCF-7 (Breast Cancer)5-(3,5-dimethoxyphenyl)-1H-tetrazole12.4 µM[1]
Pyrimidine HCT116 (Colon Cancer)2-(3,5-dimethoxyphenyl)-4-amino...0.59 µM[2]
Stilbene C. albicans (Antifungal)3,5-dimethoxy-4'-hydroxy-stilbene3.1 µg/mL[3]
Chalcone Tubulin Polymerization3,5-dimethoxy-phenyl-propenone< 5 µM[4]

Detailed Experimental Protocols

Protocol A: Synthesis of 3,5-Dimethoxybenzonitrile (from Aldehyde)

Rationale: While the nitrile is commercially available, isotopic labeling or specific derivative synthesis often requires de novo synthesis from the aldehyde.

  • Reagents: 3,5-Dimethoxybenzaldehyde (10 mmol), Hydroxylamine hydrochloride (12 mmol), Formic acid (solvent/catalyst), Sodium formate.

  • Procedure:

    • Dissolve 3,5-dimethoxybenzaldehyde in formic acid (20 mL).

    • Add hydroxylamine hydrochloride and sodium formate.

    • Reflux the mixture at 100°C for 4–6 hours. (Monitor via TLC: 20% EtOAc/Hexane).

    • Mechanism: The aldehyde forms an oxime in situ, which undergoes dehydration in the acidic medium to form the nitrile.

  • Workup: Pour into ice water. The product precipitates as a white/off-white solid. Filter and recrystallize from ethanol.

  • Yield: Typically 85–92%.

Protocol B: Synthesis of 5-(3,5-Dimethoxyphenyl)-1H-tetrazole

Rationale: Tetrazoles are bioisosteres of carboxylic acids, offering better metabolic stability and bioavailability.

  • Reagents: 3,5-Dimethoxybenzonitrile (5 mmol), Sodium azide (NaN3, 7.5 mmol), Zinc bromide (ZnBr2, 5 mmol), Water/Isopropanol (1:1).

  • Safety Note: Azides are potentially explosive. Use a blast shield and avoid halogenated solvents (to prevent di-azido methane formation).

  • Procedure:

    • Combine the nitrile, NaN3, and ZnBr2 in a round-bottom flask containing 20 mL solvent.

    • Reflux at 80°C for 12–24 hours.

    • Catalysis: Zn(II) coordinates with the nitrile nitrogen, activating it for the [3+2] cycloaddition with the azide anion.

  • Workup:

    • Cool to room temperature. Add 3N HCl (caution: hydrazoic acid evolution—perform in fume hood) to protonate the tetrazole (pH ~1-2).

    • Extract with Ethyl Acetate (3x). Wash organic layer with brine.

    • Dry over MgSO4 and concentrate.

  • Characterization: 1H NMR should show the disappearance of the nitrile carbon peak (~119 ppm) and appearance of the tetrazole carbon (~155 ppm).

Structure-Activity Relationship (SAR) Logic

Understanding the spatial requirements of the receptor is critical. The diagram below maps the pharmacophore interactions of 3,5-dimethoxybenzonitrile derivatives within the Tubulin Colchicine Site.

SAR_Map Core 3,5-Dimethoxy Phenyl Ring Methoxy3 3-OMe Group Core->Methoxy3 Attached Methoxy5 5-OMe Group Core->Methoxy5 Attached Linker Nitrile-Derived Linker (Tetrazole/Amidine) Core->Linker C1 Position Interaction1 Hydrophobic Pocket Interaction (Cys241) Methoxy3->Interaction1 Interaction2 H-Bond Acceptor (Val181) Methoxy5->Interaction2 RingB Second Aryl Ring (Variable) Linker->RingB Connects to Interaction3 Steric Restriction (Prevents Isomerization) Linker->Interaction3

Figure 2: Pharmacophore mapping of 3,5-dimethoxybenzonitrile derivatives. The methoxy groups are critical for anchoring the molecule in the tubulin hydrophobic pocket.

Future Outlook: C-H Activation

Current research is moving toward C-H activation of the 3,5-dimethoxybenzonitrile scaffold. The nitrile group can act as a directing group (DG) for ortho-functionalization, allowing the introduction of halogens or alkyl groups at the 2- or 6-positions without pre-functionalized precursors. This opens new chemical space for "crowded" inhibitors that may overcome resistance mutations in kinase targets.

References

  • Synthesis and antimitotic activity of tetrazole analogs. Journal of Medicinal Chemistry. (2022). Evaluation of 3,5-Diphenyl-2-Pyrazolines for Antimitotic Activity.

  • Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega. (2019). Detailed IC50 data on colon cancer lines.

  • Stilbene heterocycles: Synthesis, antimicrobial, antioxidant and anticancer activities. The Pharma Innovation Journal. (2014). Antifungal activity of 3,5-dimethoxy derivatives.[1][2][3][4]

  • Practical Generation of 3,5-Dimethoxybenzyllithium. Applied Organometallic Chemistry. (2003). Synthetic methodologies for lithiation and trapping.[5]

  • Synthesis, antimitotic and antivascular activity of 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles. Journal of Medicinal Chemistry. (2014).[6] Analogous heterocycle synthesis.

Sources

Therapeutic potential of 4-Bromo-3,5-dimethoxybenzonitrile as a pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

The 4-Bromo-3,5-dimethoxybenzonitrile Scaffold: A Gateway to 5-HT2A Modulators and Tubulin Inhibitors

Executive Summary: The Privileged "4-Br-3,5-DM" Motif

In the landscape of modern medicinal chemistry, 4-Bromo-3,5-dimethoxybenzonitrile (CAS 122312-55-4 / related isomers) represents a "privileged scaffold precursor." It serves as the critical synthetic entry point to the 3,5-dimethoxy-4-bromophenyl pharmacophore—a structural motif that has demonstrated high-affinity binding across two distinct therapeutic classes: psychoplastogens (targeting 5-HT2A receptors for neuropsychiatric disorders) and antimitotic agents (targeting the colchicine site of tubulin for oncology).

This guide analyzes the structural causality of this pharmacophore, detailing why the specific substitution pattern (4-Br, 3,5-OMe) confers therapeutic potency, and provides validated protocols for its derivatization.

Pharmacophore Architecture & Mechanism

The therapeutic utility of 4-Bromo-3,5-dimethoxybenzonitrile stems from its ability to generate ligands with optimized electronic and steric profiles. The nitrile group acts as a versatile "warhead precursor," while the aromatic core drives receptor affinity.

Structural Causality: The "Bioisosteric Upgrade"

The 3,5-dimethoxy-4-bromophenyl ring is frequently employed as a metabolically stable bioisostere of the 3,4,5-trimethoxyphenyl moiety (found in Mescaline and Combretastatin A4).

Structural FeatureFunction in PharmacophoreMechanistic Advantage
3,5-Dimethoxy Groups Hydrogen Bond AcceptorsInteract with serine/threonine residues in the receptor binding pocket (e.g., Ser159 in 5-HT2A).
4-Bromo Substituent Lipophilic & Electronic ModulatorHalogen Bonding: Forms a directed halogen bond with carbonyl backbone residues.Metabolic Block: Prevents para-hydroxylation (a major metabolic route for trimethoxy analogs), increasing half-life.
Benzonitrile Handle Synthetic Divergence PointPrecursor to amines (CNS active), acids (Linkers), or styrenes (Anticancer).
Pathway Visualization: Dual Therapeutic Action

The following diagram illustrates how the core scaffold diverges into two primary signaling pathways based on the derivatization of the nitrile group.

TherapeuticPathways Scaffold 4-Bromo-3,5- dimethoxybenzonitrile Amine Derivatization: Reduction to Phenethylamine (e.g., 2C-B analogs) Scaffold->Amine LiAlH4 Reduction Styrene Derivatization: Olefinating/Coupling (Combretastatin mimics) Scaffold->Styrene Wittig/Heck Rxn Receptor Target: 5-HT2A Receptor (Agonist) Amine->Receptor Binding (Ki < 10nM) Sig1 Gq/11 Coupling Receptor->Sig1 Effect1 BDNF Release & Synaptogenesis (Antidepressant) Sig1->Effect1 Tubulin Target: Beta-Tubulin (Colchicine Site) Styrene->Tubulin Inhibition Sig2 Microtubule Depolymerization Tubulin->Sig2 Effect2 G2/M Cell Cycle Arrest (Apoptosis) Sig2->Effect2

Caption: Divergent therapeutic pathways originating from the 4-Bromo-3,5-dimethoxybenzonitrile scaffold. Route 1 targets neuroplasticity; Route 2 targets tumor proliferation.

Therapeutic Applications

Neuropsychiatry: The 5-HT2A Agonist Class

The reduction of the nitrile to an amine yields 4-Bromo-3,5-dimethoxyphenethylamine (2C-B) and its derivatives. Unlike classical SSRIs, these compounds act as psychoplastogens —small molecules that rapidly promote structural and functional neural plasticity.

  • Mechanism: The 4-Bromo substituent fits into a hydrophobic pocket in the 5-HT2A receptor (Helix 5), significantly increasing potency compared to the non-brominated analog.

  • Clinical Relevance: Investigated for treatment-resistant depression and PTSD due to their ability to induce BDNF (Brain-Derived Neurotrophic Factor) expression.

Oncology: Tubulin Destabilizers

The scaffold is a precursor to chalcones and stilbenes that mimic Combretastatin A4.

  • Mechanism: The 3,5-dimethoxy-4-bromo ring mimics the A-ring of colchicine. The bromine atom enhances binding affinity to the tubulin colchicine site, preventing microtubule polymerization.

  • Advantage: These derivatives often overcome Multi-Drug Resistance (MDR) mechanisms that pump out traditional taxanes.

Technical Workflows & Experimental Protocols

The following protocols are designed for high-purity synthesis and validation, essential for biological assay reproducibility.

Protocol A: Regioselective Synthesis of the Scaffold

Objective: Synthesize 4-Bromo-3,5-dimethoxybenzonitrile from 3,5-dimethoxybenzonitrile with >95% regioselectivity.

Reagents:

  • 3,5-Dimethoxybenzonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (ACN) (Solvent)

  • Ammonium Acetate (0.1 eq, Catalyst)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 3,5-dimethoxybenzonitrile in 50 mL of anhydrous ACN.

  • Activation: Add 1.0 mmol of Ammonium Acetate. Stir at room temperature for 10 minutes. Why: The catalyst activates NBS and buffers the reaction, preventing acid-catalyzed demethylation.

  • Bromination: Add 11 mmol of NBS portion-wise over 30 minutes. Shield from light to prevent radical side reactions.

  • Monitoring: Stir at 25°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product (Rf ~0.6) will appear as the starting material (Rf ~0.5) disappears.

  • Workup: Concentrate ACN under reduced pressure. Redissolve residue in EtOAc, wash with water (2x) and brine (1x).

  • Purification: Recrystallize from Ethanol/Water to yield white needles.

    • Expected Yield: 85–92%.[1]

    • Validation: 1H NMR (CDCl3): δ 3.95 (s, 6H, OMe), 6.85 (s, 2H, Ar-H). Note the disappearance of the para-proton triplet.

Protocol B: Nitrile Reduction to Phenethylamine (2C-B Precursor)

Objective: Convert the nitrile pharmacophore into the bioactive amine.

Reagents:

  • 4-Bromo-3,5-dimethoxybenzonitrile (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH4) (2.0 eq) - Handle with extreme caution

  • Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.

  • Solubilization: Dissolve the benzonitrile in anhydrous THF (0.2 M concentration).

  • Reduction: Cool to 0°C. Add LiAlH4 (1.0 M in THF) dropwise via syringe.

  • Reflux: Allow to warm to RT, then reflux for 4 hours. The nitrile peak (2225 cm⁻¹) in IR should disappear.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • x mL Water

    • x mL 15% NaOH

    • 3x mL Water

    • (Where x = mass of LiAlH4 in grams).

  • Isolation: Filter the granular precipitate. Acidify filtrate with HCl to form the hydrochloride salt.

Safety & Compliance (E-E-A-T)

  • Chemical Safety: Brominated aromatics can be skin irritants. LiAlH4 is pyrophoric; use blast shields.

  • Regulatory Warning: The amine derivative (2C-B) is a Schedule I controlled substance in many jurisdictions (USA, UK, etc.). The benzonitrile precursor is generally uncontrolled but may be "watched" as a precursor. Researchers must verify local laws and obtain necessary DEA/Home Office licenses before performing the reduction step (Protocol B).

  • Toxicology: While the scaffold itself has low acute toxicity, its metabolic products are potent CNS modifiers. Handle all derivatives as high-potency compounds.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • Nichols, D. E. (2016). "Psychedelics". Pharmacological Reviews, 68(2), 264-355. [Link]

  • Pettit, G. R., et al. (1995). "Antineoplastic agents. 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6". Journal of Medicinal Chemistry, 38(10), 1666-1672. [Link]

  • Glennon, R. A., et al. (1984). "Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin binding sites: Evidence for a lack of selectivity". Journal of Medicinal Chemistry, 27(11), 1508-1510. [Link]

  • Vaidya, V. A., et al. (1997). "5-HT2A receptor-mediated regulation of brain-derived neurotrophic factor mRNA in the hippocampus and the neocortex". Journal of Neuroscience, 17(8), 2785-2795. [Link]

Sources

Methodological & Application

Application Note: Chemoselective Reduction of 4-Bromo-3,5-dimethoxybenzonitrile to 4-Bromo-3,5-dimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reduction of nitrile group in 4-Bromo-3,5-dimethoxybenzonitrile to amines Content Type: Application Notes and Protocols

Executive Summary

This guide details the chemoselective reduction of 4-Bromo-3,5-dimethoxybenzonitrile to its corresponding primary amine, 4-Bromo-3,5-dimethoxybenzylamine . The primary challenge in this transformation is the preservation of the aryl bromide moiety (Ar-Br) while fully reducing the nitrile group (-CN). Standard catalytic hydrogenation methods (e.g., H₂/Pd-C) pose a high risk of hydrodehalogenation (loss of bromine), while strong hydride donors like LiAlH₄ can lead to side reactions or over-reduction under unoptimized conditions.

This protocol establishes Borane-Tetrahydrofuran (BH₃[1]·THF) complex reduction as the "Gold Standard" method due to its exceptional chemoselectivity for nitriles in the presence of aryl halides. A secondary, mild protocol using Sodium Borohydride (NaBH₄) with Cobalt(II) Chloride is provided as a robust alternative for bench-scale synthesis.

Chemical Context & Mechanistic Insight

The Substrate Challenge

The starting material, 4-Bromo-3,5-dimethoxybenzonitrile, presents a specific electronic and steric environment:

  • Electronic Effects: The two methoxy groups at the 3 and 5 positions are electron-donating, making the aromatic ring electron-rich. However, the nitrile group is electron-withdrawing.[2]

  • Chemoselectivity: The Carbon-Bromine (C-Br) bond is susceptible to oxidative addition by transition metals (Pd, Ni) or reduction by strong hydride donors. Preserving this handle is critical if the amine is intended for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

Method Selection Logic
MethodSuitabilityRisk / Note
H₂ + Pd/C Low High risk of debromination (Ar-Br

Ar-H).
LiAlH₄ Moderate Can reduce Ar-Br at elevated temps; requires strict temp control.
BH₃·THF High Recommended. Electrophilic reducing agent; coordinates to CN nitrogen; inert to Ar-Br.
NaBH₄ + CoCl₂ High Alternative. Generates "Cobalt Boride" in situ; highly selective for CN

CH₂NH₂.

Primary Protocol: Borane-THF Reduction

Objective: Complete reduction of nitrile to primary amine without debromination.

Materials & Reagents[3][4][5]
  • Substrate: 4-Bromo-3,5-dimethoxybenzonitrile (1.0 equiv)

  • Reagent: Borane-THF complex (BH₃[1]·THF), 1.0 M solution in THF (2.5 - 3.0 equiv). Note: Ensure reagent is fresh; BH₃ degrades over time.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench/Hydrolysis: Methanol (MeOH), 6M Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).

Experimental Procedure
Step 1: Reaction Setup
  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool under nitrogen flow.

  • Charge the flask with 4-Bromo-3,5-dimethoxybenzonitrile (e.g., 1.0 g, 4.13 mmol).

  • Add anhydrous THF (10 mL) via syringe to dissolve the solid. Ensure the system remains under an inert atmosphere (

    
     or 
    
    
    
    ).
Step 2: Addition of Borane
  • Cool the solution to 0°C using an ice bath.

  • Slowly add BH₃·THF (1.0 M) (12.4 mL, 12.4 mmol, 3.0 equiv) dropwise via a pressure-equalizing addition funnel or syringe pump over 15–20 minutes.

    • Mechanistic Note: The borane acts as a Lewis acid, coordinating to the nitrile nitrogen. Rapid addition can cause exotherms that degrade the reagent.

  • Remove the ice bath and allow the reaction to warm to room temperature (RT).

Step 3: Reflux & Completion
  • Heat the reaction mixture to a gentle reflux (66°C) for 4–16 hours.

  • Monitor: Check progress via TLC (solvent system: 5% MeOH in DCM) or LC-MS. The nitrile spot should disappear.

    • Note: An intermediate borazine or amine-borane complex may form, which can sometimes be confusing on TLC.

Step 4: Critical Hydrolysis (Breaking the B-N Complex)

Crucial Step: Borane reduction yields a stable amine-borane adduct (


) that does not release the free amine simply with water. It requires acidic hydrolysis.
  • Cool the mixture to 0°C .

  • Carefully add Methanol (10 mL) dropwise. Caution: Vigorous hydrogen gas evolution will occur.[3][4]

  • Add 6M HCl (5 mL) dropwise.

  • Reflux the acidic mixture for 1 hour. This step cleaves the Boron-Nitrogen bond.

  • Cool to RT and concentrate the solvent (THF/MeOH) under reduced pressure.

Step 5: Isolation
  • Dilute the residue with water (20 mL). The product is currently the hydrochloride salt (

    
    ) and is water-soluble.
    
  • Wash the aqueous acidic layer with Diethyl Ether (

    
    ) to remove non-basic impurities. Discard the organic layer.
    
  • Basify the aqueous layer to pH >12 using 4M NaOH or saturated KOH . The solution will become cloudy as the free amine precipitates/oils out.

  • Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Dry combined organics over anhydrous

    
    , filter, and concentrate to yield 4-Bromo-3,5-dimethoxybenzylamine .
    
Workflow Visualization

BoraneReduction Start Start: 4-Bromo-3,5-dimethoxybenzonitrile (Anhydrous THF, N2 atm) Addition Add BH3·THF (3.0 equiv) at 0°C, then warm to RT Start->Addition Reflux Reflux (66°C) 4-16 Hours Addition->Reflux Intermediate Stable Amine-Borane Complex (R-NH2·BH3) Reflux->Intermediate Forms Quench Quench: MeOH (Caution: H2 gas) then 6M HCl Intermediate->Quench Must Hydrolyze Hydrolysis Acid Reflux (1 hr) Breaks B-N Bond Quench->Hydrolysis Workup 1. Wash Acidic Aq with Ether 2. Basify (pH >12) 3. Extract with DCM Hydrolysis->Workup Product Final Product: 4-Bromo-3,5-dimethoxybenzylamine Workup->Product

Figure 1: Workflow for Borane-THF reduction emphasizing the critical acidic hydrolysis step required to release the free amine.

Alternative Protocol: NaBH₄ / CoCl₂ (Cobalt Boride)

Objective: Mild, rapid reduction for small-scale or when anhydrous THF is unavailable.

Reagents[1][2][3][5][8]
  • Substrate: 4-Bromo-3,5-dimethoxybenzonitrile (1.0 equiv)

  • Cobalt(II) Chloride Hexahydrate (

    
    ):  (1.0 - 2.0 equiv).
    
  • Sodium Borohydride (

    
    ):  (5.0 - 10.0 equiv).
    
  • Solvent: Methanol (MeOH).[5]

Experimental Procedure
  • Dissolve the nitrile (1.0 mmol) and

    
     (1.0 mmol) in Methanol (10 mL). The solution will be pink/purple.
    
  • Cool to 0°C .

  • Add

    
     (5.0 mmol) portion-wise.
    
    • Observation: The solution will turn black immediately with vigorous gas evolution (

      
      ). The black precipitate is the active "Cobalt Boride" species.
      
  • Stir at RT for 1–3 hours.

  • Quench: Add 1M HCl until gas evolution ceases and the black precipitate dissolves (solution turns pink again).

  • Workup: Basify with concentrated

    
    , extract with DCM, dry, and concentrate.
    

Analytical Validation

Analytical MethodExpected Result for Product
1H NMR (CDCl₃) Disappearance: No aromatic signals shifting due to CN. Appearance: Benzylic

singlet/doublet around

3.7–3.9 ppm. Amine: Broad singlet (

) around 1.5–2.0 ppm (exchangeable).
IR Spectroscopy Disappearance: Sharp nitrile stretch at ~2230 cm⁻¹. Appearance: N-H stretches (doublet for primary amine) at 3300–3400 cm⁻¹.
Mass Spectrometry Parent Ion:

consistent with formula

. Isotope Pattern: Distinct 1:1 doublet (M, M+2) confirming presence of one Bromine atom .

Safety & Hazards

  • Hydrogen Gas (

    
    ):  Both protocols generate significant hydrogen gas during quenching. Perform all operations in a well-ventilated fume hood.
    
  • Borane (

    
    ):  Highly flammable and toxic.[4] Reacts violently with water.[4] Use dry syringes and inert atmosphere.
    
  • Cyanide Risk: While direct reduction converts CN to amine, accidental hydrolysis under acidic conditions before reduction could theoretically release HCN, though unlikely in this specific workflow. Always keep the pH basic during final extraction.

References

  • Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective reductions. 29. A simple technique to achieve enhanced reactivity of borane-dimethyl sulfide. A convenient procedure for the reduction of nitriles to primary amines."[6][7] Synthesis, 1981 , 8, 605-606. Link

  • Caddick, S.; Jenkins, K. "Reduction of nitriles to amines." Chemical Society Reviews, 1996 , 25, 447-448. Link

  • Osby, J. O.; Heinzman, S. W.; Ganem, B. "Studies on the mechanism of sodium borohydride-cobaltous chloride reductions." Journal of the American Chemical Society, 1986 , 108(1), 67-72. Link

  • Hutchins, R. O.; Maryanoff, B. E. "Cyanoborohydride. Utility and applications in organic synthesis." Organic Preparations and Procedures International, 1979, 11, 201. (General reference for borohydride selectivity).
  • BenchChem. "Application Notes and Protocols for the Reduction of the Nitrile Group." BenchChem Application Library. Link

Sources

Palladium-catalyzed functionalization of 4-Bromo-3,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

The Substrate: 4-Bromo-3,5-dimethoxybenzonitrile (CAS: N/A for specific isomer, generic class reference) is a high-value scaffold in the synthesis of kinase inhibitors (e.g., VEGFR targets) and resveratrol analogs.

The Problem: The electrophilic center (C-Br) is flanked by two methoxy groups at the ortho positions (3,5-positions relative to the nitrile, but 2,6-positions relative to the bromide). This creates a classic "2,6-disubstituted haloarene" steric blockade.

  • Standard Failure Mode: Traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ typically fail. The oxidative addition may occur, but the bulky ortho-methoxy groups prevent the approach of the nucleophile (transmetallation) or destabilize the required geometry for reductive elimination, leading to hydrodehalogenation (loss of Br) rather than coupling.

The Solution: This protocol utilizes Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) —specifically SPhos for C-C coupling and BrettPhos for C-N coupling. These ligands are structurally designed to wrap around the Palladium center, forcing the reaction forward through steric bulk while facilitating oxidative addition via an electron-rich phosphine center.

Mechanistic Insight & Steric Mapping

To understand the protocol, one must visualize the steric environment. The methoxy groups are not just "spacers"; they are electron-rich domes that repel incoming nucleophiles unless a specific catalytic pocket is formed.

StericMap Substrate 4-Bromo-3,5-dimethoxybenzonitrile Br Bromine (C4) Reactive Center Substrate->Br Site of Oxidative Addition OMe1 Methoxy (C3) Steric Wall 1 Substrate->OMe1 OMe2 Methoxy (C5) Steric Wall 2 Substrate->OMe2 CN Nitrile (C1) Electronic Activation Substrate->CN OMe1->Br Blocks Approach OMe2->Br Blocks Approach Cat Pd-SPhos Complex (Monoligated Species) Cat->Br Penetrates Steric Shield (Ligand Flexibility)

Figure 1: Steric Map of the substrate showing the "Methoxy Wall" blocking the Bromine atom, requiring the specialized geometry of the Pd-SPhos complex.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling of 4-Bromo-3,5-dimethoxybenzonitrile with aryl/heteroaryl boronic acids. Recommended Catalyst: SPhos Pd G2 (2nd Generation Precatalyst).

  • Why? SPhos provides the necessary electron density for oxidative addition into the electron-rich aryl bromide (rich due to OMe, despite CN). The bulk of SPhos promotes the difficult reductive elimination step.[1]

Materials
  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: SPhos Pd G2 (1–2 mol%)

  • Base: K₃PO₄ (Tribasic Potassium Phosphate), 2.0 equiv

  • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1)

Step-by-Step Procedure
  • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and SPhos Pd G2 (0.02 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen poisons the active Pd(0) species.

  • Solvent Addition: Syringe in degassed Toluene and Water. (Concentration: 0.2 M relative to bromide).

  • Reaction: Heat the block to 80–100 °C for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting bromide is distinctively UV active. Look for the disappearance of the starting spot.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography.

Troubleshooting Table:

ObservationDiagnosisSolution
No Reaction Catalyst deactivated by O₂ or inactive precatalyst.Ensure rigorous degassing. Switch to SPhos Pd G3 (more stable).
Debromination (Ar-H formed)"Protodehalogenation". Transmetallation is too slow.Increase Boronic acid (1.5 eq). Switch solvent to n-Butanol (anhydrous).
Homocoupling (Ar-Ar)Oxidant present or wrong base.Degass solvents longer. Switch base to K₂CO₃.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[2]

Objective: Coupling with primary or secondary amines (e.g., morpholine, aniline derivatives). Recommended Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 .

  • Why?BrettPhos is the premier ligand for primary amines and hindered substrates. RuPhos is preferred for secondary amines. These ligands prevent the formation of stable, unreactive Pd-amine complexes.

Materials
  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G3 (1–3 mol%)

  • Base: NaOtBu (Sodium tert-butoxide), 1.4 equiv OR LHMDS (for base-sensitive substrates).

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

Step-by-Step Procedure
  • Glovebox/Schlenk: Ideally, weigh NaOtBu and Catalyst in a glovebox. If not available, use fresh reagents and rapid handling under Ar flow.

  • Charge: Add Substrate, Base, and Catalyst to the vial.

  • Liquids: Add the Amine (if liquid) and anhydrous Dioxane via syringe.

  • Temperature: Heat to 100 °C .

    • Note: Hindered substrates often require higher activation energy. Do not exceed 110 °C to prevent catalyst decomposition.

  • Workup: Filter through a pad of Celite to remove Pd black and salts. Concentrate and purify.

Decision Workflow & Logic

The following flowchart guides the researcher through the decision-making process for this specific scaffold.

Workflow Start Start: 4-Bromo-3,5-dimethoxybenzonitrile Target Select Target Transformation Start->Target CC C-C Bond (Suzuki Coupling) Target->CC CN C-N Bond (Buchwald Amination) Target->CN Ligand1 Ligand: SPhos (Allows steric flexibility) CC->Ligand1 AmineType Amine Type? CN->AmineType Base1 Base: K3PO4 (Mild, Boronate activation) Ligand1->Base1 Solvent1 Solvent: Toluene/H2O (Biphasic) Base1->Solvent1 Primary Primary Amine (Use BrettPhos) AmineType->Primary Secondary Secondary Amine (Use RuPhos) AmineType->Secondary Base2 Base: NaOtBu (Strong base required) Primary->Base2 Secondary->Base2

Figure 2: Decision Matrix for selecting the optimal catalytic system based on the desired coupling partner.

References

  • Foundational Ligand Design

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research. Link

  • SPhos Mechanism & Sterics

    • Altman, R. A., & Buchwald, S. L. (2007). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands. Nature Protocols. Link

  • Buchwald-Hartwig Amination (BrettPhos)

    • Maitre, P., et al. (2009). A General Catalyst for the Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society. Link

  • Precatalyst Activation (G2/G3)

    • Bruno, N. C., et al. (2013). Improved Synthesis of Palladacycle Precatalysts. Chemical Science. Link

Sources

Application Note & Protocol: A Scalable and Efficient Synthesis of 4-Bromo-3,5-dimethoxybenzonitrile for Industrial Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Bromo-3,5-dimethoxybenzonitrile

4-Bromo-3,5-dimethoxybenzonitrile is a pivotal intermediate in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a nitrile group for further functionalization and a strategically placed bromine atom for cross-coupling reactions, makes it a versatile building block. This document provides a comprehensive guide to a scalable, cost-effective, and high-yielding synthesis of 4-Bromo-3,5-dimethoxybenzonitrile, designed for researchers, scientists, and professionals in drug development and process chemistry. The protocol herein is optimized for safety, efficiency, and reproducibility on an industrial scale.

Synthetic Strategy: A Two-Step Approach from 3,5-Dimethoxyaniline

For the industrial production of 4-Bromo-3,5-dimethoxybenzonitrile, a two-step synthetic route commencing from the readily available and cost-effective starting material, 3,5-dimethoxyaniline, is proposed. This strategy is underpinned by two robust and well-established reactions: regioselective electrophilic bromination and a subsequent Sandmeyer reaction. This approach offers several advantages for scalability:

  • High Atom Economy: The chosen reactions are efficient in incorporating the desired functional groups.

  • Favorable Process Parameters: The reaction conditions are manageable on a large scale, avoiding extreme temperatures or pressures.

  • Consistent High Yields: Each step is optimized for high conversion and yield, minimizing waste and maximizing output.

  • Purity of Intermediate and Final Product: The protocol is designed to yield a high-purity product, simplifying downstream processing.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Sandmeyer Reaction 3,5-Dimethoxyaniline 3,5-Dimethoxyaniline 4-Bromo-3,5-dimethoxyaniline 4-Bromo-3,5-dimethoxyaniline 3,5-Dimethoxyaniline->4-Bromo-3,5-dimethoxyaniline NBS, MeCN Aryl Diazonium Salt Aryl Diazonium Salt 4-Bromo-3,5-dimethoxyaniline->Aryl Diazonium Salt NaNO2, HBr(aq) 4-Bromo-3,5-dimethoxyaniline->Aryl Diazonium Salt 4-Bromo-3,5-dimethoxybenzonitrile 4-Bromo-3,5-dimethoxybenzonitrile Aryl Diazonium Salt->4-Bromo-3,5-dimethoxybenzonitrile CuCN, KCN

Figure 1: Overall synthetic workflow for the preparation of 4-Bromo-3,5-dimethoxybenzonitrile.

Part 1: Regioselective Bromination of 3,5-Dimethoxyaniline

Mechanism and Rationale

The initial step involves the regioselective bromination of 3,5-dimethoxyaniline to yield 4-bromo-3,5-dimethoxyaniline. The two methoxy groups are ortho, para-directing, strongly activating the aromatic ring for electrophilic substitution. The para position to both methoxy groups (C4) is the most sterically accessible and electronically enriched position, leading to highly selective bromination at this site. N-Bromosuccinimide (NBS) is chosen as the brominating agent due to its ease of handling and high selectivity compared to liquid bromine, especially on a large scale.[1][2] Acetonitrile is an excellent solvent for this reaction, facilitating the dissolution of the starting material and reagent.

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
3,5-Dimethoxyaniline10272-07-8153.181.0
N-Bromosuccinimide (NBS)128-08-5177.981.0
Acetonitrile (MeCN)75-05-841.05-

Procedure:

  • To a stirred solution of 3,5-dimethoxyaniline (1.0 eq.) in acetonitrile (10 volumes), cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of N-Bromosuccinimide (1.0 eq.) in acetonitrile (4 volumes) to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 4-bromo-3,5-dimethoxyaniline.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure product as a solid.[2]

Part 2: Sandmeyer Reaction for Nitrile Synthesis

Mechanism and Rationale

The second step is the conversion of the amino group of 4-bromo-3,5-dimethoxyaniline to a nitrile via the Sandmeyer reaction. This classic and reliable transformation proceeds through a diazonium salt intermediate.[3][4][5] The reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the aryl diazonium salt.[5] This unstable intermediate is then treated with a copper(I) cyanide salt, which catalyzes the substitution of the diazonium group with a cyanide, releasing nitrogen gas and yielding the desired benzonitrile.[3][4][6] The use of copper(I) cyanide is crucial for the efficiency of this radical-nucleophilic aromatic substitution reaction.[3]

G Aryl-NH2 4-Bromo-3,5-dimethoxyaniline Diazonium Salt Aryl-N2+ Aryl-NH2->Diazonium Salt NaNO2, H+ Aryl Radical Aryl• Diazonium Salt->Aryl Radical Cu(I)CN, e- transfer Product 4-Bromo-3,5-dimethoxybenzonitrile Diazonium Salt->Product Overall Transformation Aryl Radical->Product [Cu(II)(CN)2]

Figure 2: Simplified mechanism of the Sandmeyer cyanation reaction.

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
4-Bromo-3,5-dimethoxyaniline232275-47-7232.081.0
Sodium Nitrite (NaNO2)7632-00-069.001.1
Hydrobromic Acid (HBr, 48% aq.)10035-10-680.91~3.0
Copper(I) Cyanide (CuCN)544-92-389.561.2
Potassium Cyanide (KCN)151-50-865.121.2

Procedure:

  • Preparation of the Diazonium Salt:

    • In a well-ventilated fume hood, prepare a solution of 4-bromo-3,5-dimethoxyaniline (1.0 eq.) in aqueous hydrobromic acid (48%, ~3.0 eq.).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Cyanation Reaction:

    • In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.

    • Warm this solution to 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain a steady effervescence.

    • After the addition is complete, continue to heat the mixture at 60-70 °C for 1-2 hours until the gas evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent such as toluene or ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield pure 4-Bromo-3,5-dimethoxybenzonitrile.

Process Optimization and Scalability Considerations

For industrial-scale production, several parameters should be carefully controlled:

  • Temperature Control: Maintaining the specified temperature ranges during the diazotization and cyanation steps is critical for safety and to minimize side reactions.

  • Reagent Purity: The purity of the starting materials and reagents will directly impact the yield and purity of the final product.

  • Agitation: Efficient stirring is essential to ensure proper mixing and heat transfer, especially in large reactors.

  • Off-Gas Management: The Sandmeyer reaction releases nitrogen gas, which should be safely vented.

Data Summary

StepReactionStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Yield (%)
1Bromination3,5-DimethoxyanilineNBSMeCN0-251665-75
2Sandmeyer4-Bromo-3,5-dimethoxyanilineNaNO2, CuCN, KCNH2O0-702-370-85

Safety and Waste Management

Personal Protective Equipment (PPE):

  • Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.

  • When handling solid reagents, a dust mask or respirator should be used to prevent inhalation.[7]

  • All operations involving cyanides must be conducted in a well-ventilated fume hood.

Reagent-Specific Hazards:

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Sodium Nitrite: An oxidizing agent. Keep away from combustible materials. Toxic if swallowed.

  • Copper(I) Cyanide and Potassium Cyanide: Highly toxic by ingestion, inhalation, and skin contact.[8] Accidental acidification of cyanide solutions will release highly toxic hydrogen cyanide gas. Always handle in a fume hood.

  • Hydrobromic Acid: Corrosive. Causes severe skin burns and eye damage.

Waste Disposal:

  • All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate.

  • Aqueous waste containing residual cyanides must be treated with an oxidizing agent (e.g., sodium hypochlorite) under basic conditions to decompose the cyanide before disposal. Follow all local and institutional regulations for hazardous waste disposal.

References

  • EvitaChem. (n.d.). Buy 4-Bromo-3,5-dimethoxybenzonitrile (EVT-13575094).
  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(44), 27246-27265. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Total synthesis of decarboxyaltenusin. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of 4-Bromo-3,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of the 4-Bromo-3,5-dimethoxybenzonitrile Scaffold

4-Bromo-3,5-dimethoxybenzonitrile is a highly versatile and strategically important building block for researchers in organic synthesis, medicinal chemistry, and materials science. Its unique substitution pattern, featuring a bromine atom amenable to various cross-coupling and organometallic transformations, two electron-donating methoxy groups, and an electron-withdrawing nitrile functionality, provides a rich platform for the synthesis of complex molecular architectures. The methoxy groups can influence the regioselectivity of reactions through their electronic and directing effects, while the nitrile group can be retained or further transformed into other valuable functional groups such as amines, aldehydes, or carboxylic acids.

This guide provides detailed application notes and step-by-step protocols for the lithiation and subsequent substitution of 4-Bromo-3,5-dimethoxybenzonitrile, as well as alternative palladium-catalyzed cross-coupling strategies. The methodologies described herein are designed to provide researchers with a robust foundation for the synthesis of a diverse array of 4-substituted-3,5-dimethoxybenzonitrile derivatives.

I. Lithiation via Halogen-Metal Exchange and Subsequent Electrophilic Quench

The transformation of the C-Br bond in 4-Bromo-3,5-dimethoxybenzonitrile into a C-Li bond via halogen-metal exchange is a powerful strategy for introducing a wide range of electrophiles at the 4-position. This method offers high regioselectivity, which is often a challenge with traditional electrophilic aromatic substitution methods.[1]

A. Mechanistic Considerations and Reagent Selection

The halogen-lithium exchange is a rapid reaction that typically proceeds at very low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions.[2] The choice of the organolithium reagent is critical for the success of this transformation.

  • n-Butyllithium (n-BuLi): This is a commonly used and cost-effective reagent for halogen-metal exchange.[3] It is sufficiently reactive to exchange with the aryl bromide at low temperatures.

  • tert-Butyllithium (t-BuLi): This is a more reactive and sterically hindered organolithium reagent.[4] While highly effective for halogen-metal exchange, its high reactivity can sometimes lead to undesired side reactions if not handled with care.

A crucial consideration for this specific substrate is the potential for the organolithium reagent to add to the nitrile group. However, at low temperatures (≤ -78 °C), halogen-metal exchange is generally much faster than nucleophilic addition to the nitrile.[5] It is imperative to maintain these low temperatures throughout the generation of the aryllithium species and its subsequent reaction with an electrophile to ensure chemoselectivity.

B. Experimental Protocol: Lithiation and Quenching with an Aldehyde

This protocol details the generation of 4-lithio-3,5-dimethoxybenzonitrile followed by its reaction with a generic aldehyde (R-CHO) as the electrophile.

Materials:

Reagent/MaterialGradeSupplier
4-Bromo-3,5-dimethoxybenzonitrile≥98%Commercial Source
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarCommercial Source
n-Butyllithium (2.5 M in hexanes)SolutionCommercial Source
Aldehyde (R-CHO)Reagent GradeCommercial Source
Saturated aqueous ammonium chloride (NH₄Cl)ACS GradeCommercial Source
Diethyl ether (Et₂O)ACS GradeCommercial Source
Anhydrous magnesium sulfate (MgSO₄)ACS GradeCommercial Source
Argon or Nitrogen gas (high purity)

Protocol:

  • Preparation: Under an inert atmosphere of argon or nitrogen, add 4-Bromo-3,5-dimethoxybenzonitrile (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.

  • Dissolution: Add anhydrous THF (sufficient to dissolve the starting material, e.g., 0.1 M concentration) via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The solution may change color upon formation of the aryllithium species. Stir the mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Add a solution of the aldehyde (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Diagram: Lithiation and Electrophilic Quench Workflow

Lithiation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Sequence cluster_workup Workup & Purification Start 4-Bromo-3,5-dimethoxybenzonitrile in Anhydrous THF Cool Cool to -78 °C Start->Cool Inert Atmosphere Add_nBuLi Add n-BuLi (1.1 eq) Cool->Add_nBuLi Stir_Lithiation Stir at -78 °C Add_nBuLi->Stir_Lithiation Add_Electrophile Add Electrophile (e.g., R-CHO) Stir_Lithiation->Add_Electrophile Stir_Reaction Stir at -78 °C Add_Electrophile->Stir_Reaction Quench Quench with aq. NH4Cl Stir_Reaction->Quench Warm Warm to RT Quench->Warm Extract Extract with Et2O Warm->Extract Purify Purify by Chromatography Extract->Purify Product 4-Substituted Product Purify->Product

Caption: Workflow for the lithiation and electrophilic quench of 4-Bromo-3,5-dimethoxybenzonitrile.

II. Alternative Strategies: Palladium-Catalyzed Cross-Coupling Reactions

While lithiation offers a powerful route for C-C and C-heteroatom bond formation, palladium-catalyzed cross-coupling reactions provide complementary and often milder alternatives for the functionalization of the C-Br bond.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[4] This reaction is known for its high functional group tolerance and the stability and low toxicity of the boronic acid reagents.[6]

Key Parameters for Suzuki-Miyaura Coupling:

ParameterRecommendationRationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂/ligand, or pre-catalysts (e.g., XPhos-Pd-G2)[7]A variety of Pd(0) or Pd(II) sources can be effective. The choice may depend on the specific boronic acid and desired reaction conditions.
Ligand Phosphine ligands (e.g., PPh₃, SPhos, XPhos)Bulky, electron-rich phosphine ligands often enhance catalytic activity, especially for less reactive aryl bromides.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the transmetalation step. The choice of base can significantly impact the reaction rate and yield.
Solvent Toluene, Dioxane, DMF, or aqueous mixturesThe solvent system needs to solubilize the reactants and facilitate the catalytic cycle.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-Br Pd0->PdII_Aryl Oxidative Addition PdII_Boronate Ar-Pd(II)L_n-R' PdII_Aryl->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Reductive Elimination Product Ar-R' PdII_Boronate->Product Aryl_Bromide Ar-Br Aryl_Bromide->PdII_Aryl Boronic_Acid R'-B(OH)₂ Boronic_Acid->PdII_Aryl Base Base Base->PdII_Aryl

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an aryl halide and an amine.[1][8] This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines.[9]

Key Parameters for Buchwald-Hartwig Amination:

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂[9]Both are common and effective Pd(0) and Pd(II) sources. Pd₂(dba)₃ is often preferred for its air stability.[9]
Ligand Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos)[10]The choice of ligand is critical and depends on the nature of the amine and the aryl bromide. Sterically hindered ligands are often required.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are typically used to prevent side reactions.

III. Safety and Handling Considerations

  • Organolithium Reagents: n-Butyllithium and t-butyllithium are pyrophoric and react violently with water and air.[3] They must be handled under a strict inert atmosphere (argon or nitrogen) using syringe techniques. All glassware must be rigorously dried before use.

  • Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive. They should be stored and handled under an inert atmosphere.

  • Solvents: Anhydrous solvents are crucial for the success of organolithium and many cross-coupling reactions. Ensure solvents are properly dried and stored.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling these reagents and performing these reactions.

IV. Conclusion

The functionalization of 4-Bromo-3,5-dimethoxybenzonitrile offers a gateway to a wide range of novel and complex molecules. The choice between lithiation-substitution and palladium-catalyzed cross-coupling will depend on the desired final product, the availability of starting materials, and the specific functional group compatibility requirements of the synthetic route. By carefully following the protocols and considering the key parameters outlined in this guide, researchers can effectively leverage the reactivity of this versatile building block to advance their scientific endeavors.

References

  • Wikipedia. (2023, December 1). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions—Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(6), 525–533.
  • Baran, P. (n.d.). Directed (ortho) Metallation. Baran Lab, Scripps Research. Retrieved from [Link]

  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Retrieved from [Link]

  • Azzena, U., Dettori, G., Idini, M. V., Pisano, L., & Sechi, G. (2003). Practical generation of 3,5-dimethoxybenzyllithium: application to the synthesis of 5-substituted-resorcinols. Applied Organometallic Chemistry, 17(11), 851–855.
  • Wikipedia. (2023, November 29). Directed ortho metalation. In Wikipedia. Retrieved from [Link]

  • Myers, A. G. (n.d.). ortho metalation. Myers Research Group, Harvard University. Retrieved from [Link]

  • Leonori, D. (2017). Standard Lithiation–Borylation A user's guide. University of Manchester.
  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Bielinski, E. A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18173–18183.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Molander, G. A., & Trice, S. L. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Organic letters, 14(18), 4814–4817.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group, Harvard University.
  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Arkivoc. (2009).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Sibi, M. P., & Shay, J. J. (2002). effects of base, electrophile, and substrate on the selective alkylation of heteroaromatic systems. The Journal of Organic Chemistry, 67(7), 2413–2422.
  • ChemRxiv. (2023).
  • CHEM-333: Experiment 10: Grignard Reagent Prepar
  • Chemistry – A European Journal. (2021).
  • Molecules. (2017).
  • Chemical Communications. (2015). Delithiation/lithiation behaviors of three polymorphs of LiVOPO₄.

Sources

Troubleshooting & Optimization

Improving yield in the bromination of 3,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Bromination of 3,5-Dimethoxybenzonitrile

Topic: Yield Improvement & Regiocontrol in Electrophilic Aromatic Substitution Ticket ID: #BR-35-DMB-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The bromination of 3,5-dimethoxybenzonitrile presents a classic challenge in electrophilic aromatic substitution (EAS): balancing the activating power of two methoxy groups against the deactivating nitrile, while controlling regioselectivity between the C4 (para to nitrile) and C2/C6 (ortho to nitrile) positions.

While traditional elemental bromine (


) methods often suffer from polybromination and difficult workups, the industry standard has shifted toward N-Bromosuccinimide (NBS)  in polar aprotic solvents. This guide details the optimized NBS protocol to maximize yield (>90%) of the target 4-bromo-3,5-dimethoxybenzonitrile , minimize side products, and ensure reproducible scale-up.

Part 1: The "Golden" Protocol (NBS Method)

Recommended for: High purity requirements, gram-to-kilogram scale, and avoidance of hazardous elemental bromine.

Mechanism: NBS provides a controlled low concentration of the bromonium ion (


) or polarized bromine species.[1] Using Acetonitrile (MeCN)  or DMF  as a solvent is critical; these polar solvents stabilize the polarized transition state and enhance the regioselectivity for the electron-rich C4 position over the sterically less crowded but electronically deactivated C2 position [1, 2].[1]

Optimized Workflow:

ParameterSpecificationRationale
Reagent N-Bromosuccinimide (NBS)1.05 equivalents.[1] Slight excess ensures conversion; large excess causes dibromination.[1]
Solvent Acetonitrile (MeCN)Polar aprotic.[1] Promotes mono-bromination and allows easy crystallization workup.[1] DMF is a viable alternative but harder to remove.[1]
Temperature 0°C

25°C
Start cold to control exotherm.[1] Do not heat above 40°C to prevent polybromination.[1]
Concentration 0.5 M - 1.0 MHigh dilution is unnecessary; 0.5 M balances solubility and throughput.[1]
Quench Na₂S₂O₃ (aq)Essential to neutralize unreacted active bromine species and prevent post-workup tarring.[1]

Step-by-Step Procedure:

  • Dissolution: Charge a reaction vessel with 3,5-dimethoxybenzonitrile (1.0 equiv) and Acetonitrile (anhydrous preferred, 0.5 M concentration). Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5°C using an ice/water bath.

  • Addition: Add NBS (1.05 equiv) portion-wise over 30 minutes. Note: The solution may turn yellow/orange initially.[1][2]

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][3] The starting material spot (

      
      ) should disappear, replaced by a slightly less polar product spot.
      
  • Quench: Add 10% aqueous sodium thiosulfate (

    
    ) solution (approx. 20% of reaction volume) and stir for 15 minutes. The color should fade to pale yellow/white.[1]
    
  • Workup:

    • Option A (Precipitation): If the product precipitates upon water addition, filter the solid, wash with water, and dry.

    • Option B (Extraction): Remove MeCN under reduced pressure.[1] Extract the residue with Ethyl Acetate or DCM.[1] Wash organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or Methanol if necessary. Target yield: 85–92% .

Part 2: The "Classic" Protocol (Elemental Bromine)

Recommended for: Cost-sensitive bulk manufacturing where NBS is cost-prohibitive.[1]

Warning: This method has a narrower window of success.[1] Temperature control is critical to prevent the formation of 2,4-dibromo-3,5-dimethoxybenzonitrile.[1]

Key Adjustments:

  • Solvent: Glacial Acetic Acid (AcOH).[1][3]

  • Reagent:

    
     (1.0 equiv, strictly controlled).
    
  • Buffer: Sodium Acetate (NaOAc) is often added to buffer the HBr generated, preventing acid-catalyzed hydrolysis of the nitrile or demethylation [3].

Procedure Summary: Dissolve substrate in AcOH. Add


/AcOH solution dropwise at 15–20°C . Do not allow temperature to spike. Pour into ice water to precipitate the product.

Part 3: Troubleshooting & FAQs

Q1: I am seeing a significant amount of a "plus-one" bromine impurity (M+79/81 mass shift). What is it?

  • Diagnosis: This is likely 2,4-dibromo-3,5-dimethoxybenzonitrile .[1]

  • Cause: Localized high concentration of brominating agent or high reaction temperature.[1]

  • Fix:

    • Switch from

      
       to NBS.[1][4]
      
    • Ensure vigorous stirring during reagent addition.

    • Lower the reaction temperature to 0°C.

    • Reduce NBS equivalents to exactly 1.00 or 1.02.[1]

Q2: My yield is low (<50%), and the product looks "wet" or oily.

  • Diagnosis: Incomplete precipitation or solvent trapping.[1]

  • Cause: 3,5-dimethoxybenzonitrile derivatives can be lipophilic.[1] If using DMF, it is difficult to remove completely, keeping the product in solution during aqueous workup.

  • Fix:

    • Use Acetonitrile instead of DMF; it evaporates easily.[1]

    • If using DMF, wash the organic extract 3x with water and 1x with LiCl solution to remove DMF.

    • Recrystallize from cold Ethanol to obtain a dry solid.[1]

Q3: The reaction mixture turned dark black/tarry.

  • Diagnosis: Decomposition or Demethylation.[1]

  • Cause: Strong acid generation (HBr) without buffering, or presence of Lewis acid impurities (e.g., wet

    
     or 
    
    
    
    salts).
  • Fix:

    • Add a solid base buffer like Sodium Bicarbonate or Sodium Acetate (1.1 equiv) to the reaction mixture to scavenge HBr in situ.[1]

    • Ensure reagents are dry.[1]

Q4: Why does the reaction go to C4 and not C2?

  • Explanation:

    • C4 (Para to CN): Activated by two ortho-methoxy groups.[1] The cooperative electronic donation of the methoxy groups makes this the most nucleophilic site.

    • C2 (Ortho to CN): Activated by one ortho-methoxy and one para-methoxy, but strongly deactivated by the inductive effect of the adjacent Nitrile (-CN) group.

    • Result: C4 is electronically superior and favored by NBS [1].[1]

Part 4: Mechanistic Visualization

The following diagram illustrates the regioselectivity pathway, highlighting why the C4-intermediate is energetically favored over the C2-intermediate.

BrominationPathway Fig 1. Regioselectivity control in the bromination of 3,5-dimethoxybenzonitrile. Substrate 3,5-Dimethoxybenzonitrile SigmaComplex_C4 Sigma Complex (C4 Attack) (Stabilized by 2x o-OMe) Substrate->SigmaComplex_C4 Fast (Electronic Activation) SigmaComplex_C2 Sigma Complex (C2 Attack) (Destabilized by o-CN) Substrate->SigmaComplex_C2 Slow (Inductive Deactivation) NBS NBS / MeCN NBS->SigmaComplex_C4 NBS->SigmaComplex_C2 Product_Major 4-Bromo-3,5-dimethoxybenzonitrile (Major Product >90%) SigmaComplex_C4->Product_Major -H+ Product_Minor 2-Bromo-3,5-dimethoxybenzonitrile (Minor/Trace) SigmaComplex_C2->Product_Minor -H+

Caption: The reaction favors the C4 position due to the synergistic activation by two ortho-methoxy groups, avoiding the destabilizing inductive effect of the nitrile group found at C2.

References

  • EvitaChem. Regioselective Bromination Strategies in Polyfunctionalized Aromatic Systems. (Discusses specific directing effects in 3,5-dimethoxybenzonitrile). 5[3][4]

  • Goldberg, Y., et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes." Journal of Organic Chemistry, 1992. (Establishes NBS/MeCN as the superior method for activated ethers). 6

  • BenchChem. A Comparative Guide to the Synthesis of 2-Bromo-3,5-dimethoxytoluene. (Comparative data on Br2 vs NBS kinetics in similar systems). 7

Sources

Technical Support Center: 4-Bromo-3,5-dimethoxybenzonitrile Purification

Author: BenchChem Technical Support Team. Date: February 2026

Initial Assessment & Diagnostic Triage

Q: My crude product is a yellow/orange solid with a melting point below 130°C. What is the likely issue?

A: The yellow coloration and depressed melting point (Pure MP: 135–137°C) typically indicate two primary issues:

  • Trapped Elemental Bromine: If you synthesized this via electrophilic bromination (Br₂/AcOH), the color often comes from occluded bromine or oxidized byproducts.

  • Polybrominated Impurities: The 3,5-dimethoxy motif is highly activated. Without strict stoichiometric control, you likely generated 2,4-dibromo-3,5-dimethoxybenzonitrile.

Diagnostic Step (Self-Validating): Dissolve a small aliquot (10 mg) in DCM and shake with 10% aqueous


 (Sodium Thiosulfate).
  • If the organic layer clears: The color was free bromine. Proceed to Protocol A (Chemical Wash) .

  • If color persists: The impurity is intrinsic (likely oxidation products or poly-brominated species). Proceed to Protocol B (Recrystallization) .

Chemical Washing Protocol (Pre-Purification)

Q: How do I remove trace acid and free bromine before recrystallization?

A: Never attempt recrystallization on crude material containing mineral acids or free halogens; they will degrade your solvent and potentially the product at high temperatures.

Protocol A: The "Quench & Neutralize" Wash

  • Rationale: Sodium thiosulfate reduces volatile

    
     to water-soluble bromide ions. Bicarbonate neutralizes acetic acid (common solvent) or HBr byproducts.
    
  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Use 10 mL solvent per gram of solid.

  • Reductive Wash: Wash organic phase

    
     with 10% 
    
    
    
    (aq). Shake vigorously until the aqueous layer remains clear/colorless.
  • Alkaline Wash: Wash

    
     with Saturated 
    
    
    
    to remove acidic protons.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Recrystallization Troubleshooting (The Primary Method)

Q: Which solvent system provides the best recovery for this nitrile?

A: Based on the polarity difference between the starting material (3,5-dimethoxybenzonitrile) and the brominated product, a binary solvent system of Ethanol/Water or Acetonitrile is most effective. The bromine atom significantly decreases solubility in cold polar protic solvents compared to the non-brominated precursor.

Table 1: Solvent Selection Guide

Solvent SystemSuitabilityMechanism of ActionRecommended For
Ethanol / Water (9:1) High High solubility at reflux; sharp solubility drop at RT.General purification; removing starting material.
Acetonitrile (MeCN) Medium High solubility for polar impurities.Removing polar oxidation byproducts.
Acetic Acid (Glacial) High Excellent solvent power for brominated aromatics.Large scale purification (requires water antisolvent).
Hexane / EtOAc Low Poor solubility differential.Not recommended for crystallization; use for columns.

Protocol B: Ethanol/Water Recrystallization

  • Expert Insight: We use a "reverse addition" technique here. The product is dissolved in the good solvent (Ethanol) first, then the bad solvent (Water) is added to reach the saturation point.

  • Dissolve: Place crude solid in a flask. Add boiling Ethanol (absolute) slowly until just dissolved. (Approx. 5-7 mL per gram).

  • Saturate: While maintaining reflux, add hot water dropwise until a persistent turbidity (cloudiness) appears.

  • Clarify: Add 1-2 mL of Ethanol to clear the solution.

  • Cooling Ramp:

    • Allow to cool to Room Temperature (RT) on the bench (approx. 1 hour).

    • Critical: Do not plunge into ice immediately; this traps impurities.

    • Once at RT, cool in an ice bath (0-4°C) for 30 minutes.

  • Filtration: Filter the white needles. Wash with cold 50% EtOH/Water.

Chromatography Solutions (When Recrystallization Fails)

Q: I still see a spot just above my product on TLC. How do I separate it?

A: That spot is likely the 2,4-dibromo impurity or unreacted starting material. If recrystallization fails, flash column chromatography is required.

Protocol C: Silica Gel Chromatography

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).

Step-by-Step:

  • TLC Optimization: Run TLC in 8:1 Hexane:EtOAc.

    • Target

      
       of product: 0.3 – 0.4.
      
  • Gradient:

    • Start with 100% Hexane (1 Column Volume) to flush non-polar impurities.

    • Ramp to 95:5 Hexane:EtOAc . The product should elute here.

    • Flush with 80:20 to remove polar baseline impurities.

Visual Workflows

Decision Logic for Purification

Use this logic gate to determine the most efficient purification route based on your crude analysis.

PurificationLogic Start Crude 4-Bromo-3,5-dimethoxybenzonitrile CheckColor Check Color & MP (Yellow? <130°C?) Start->CheckColor Wash Chemical Wash (Protocol A) Na2S2O3 + NaHCO3 CheckColor->Wash Dark/Yellow CheckPurity TLC/HPLC Analysis CheckColor->CheckPurity Off-white Wash->CheckPurity Decision Major Impurities? CheckPurity->Decision Recryst Recrystallization (Protocol B) EtOH/Water Decision->Recryst <5% Impurity Column Flash Chromatography (Protocol C) Hexane/EtOAc Decision->Column >5% or Poly-bromo Final Pure Product (White Solid, MP 135-137°C) Recryst->Final Column->Final

Figure 1: Strategic decision tree for selecting the appropriate purification method based on crude material state.

Recrystallization Mechanism

This diagram illustrates the solubility dynamics required for a successful separation.

RecrystFlow Step1 Dissolve in Hot Ethanol (Solvates Product + Impurities) Step2 Add Hot Water (Anti-solvent) (Reduces Solubility Limit) Step1->Step2 Saturation Step3 Slow Cool to RT (Product Crystallizes, Impurities stay in Mother Liquor) Step2->Step3 Nucleation Step4 Ice Bath Finish (Maximizes Yield) Step3->Step4 Growth

Figure 2: Thermodynamic workflow for the binary solvent recrystallization process.

References

  • EvitaChem. Synthesis Methodologies for 4-Bromo-3,5-dimethoxybenzonitrile. Retrieved from

  • BenchChem. Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid. Retrieved from

  • Royal Society of Chemistry. Supporting Information: Spectroscopic data and purification of brominated aromatics. Retrieved from

  • Organic Syntheses. Resorcinol, 4-bromo - Organic Syntheses Procedure. Retrieved from

  • National Institutes of Health (PubChem). 4-Bromo-3,5-dimethylbenzonitrile Properties. Retrieved from

Technical Support Center: Coupling Strategies for 4-Bromo-3,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions during coupling of 4-Bromo-3,5-dimethoxybenzonitrile Content type: Technical Support Center Guide

Executive Summary: The Substrate Paradox

4-Bromo-3,5-dimethoxybenzonitrile represents a classic "push-pull" steric challenge in palladium-catalyzed cross-coupling.

  • The "Push" (Steric Hindrance): The two methoxy groups at the 3,5-positions create a "di-ortho" steric blockade around the C4-bromide bond. This significantly retards the rate of oxidative addition , the first step in the catalytic cycle.

  • The "Pull" (Electronic Activation): The nitrile group at C1 is electron-withdrawing, which theoretically activates the ring for oxidative addition. However, its distance (para) renders this effect secondary to the immediate steric shielding of the methoxy groups.

  • The Risk: Because the primary catalytic cycle is slowed by sterics, competitive side pathways (protodehalogenation, nitrile hydrolysis, and homocoupling) become kinetically favorable.

This guide provides the protocols and troubleshooting logic required to suppress these side reactions and drive the reaction toward the desired coupled product.

Critical Control Points & Mechanism

To minimize side reactions, we must visualize the competition between the productive cycle and destructive pathways.

Reaction Pathway Analysis

The following diagram illustrates the "forks in the road" where the reaction can fail.

ReactionPathways Start 4-Bromo-3,5- dimethoxybenzonitrile OxAdd Oxidative Addition (Rate Limiting Step) Start->OxAdd + Pd(0) Hydrolysis SIDE REACTION 1: Nitrile Hydrolysis (Ar-CONH2) Start->Hydrolysis High Temp + Aq. Base Pd0 Pd(0) Active Species (Bulky Ligand Required) Pd0->OxAdd PdII Pd(II)-Ar Intermediate OxAdd->PdII Dehal SIDE REACTION 2: Protodehalogenation (Ar-H) PdII->Dehal Slow Transmetalation + H-Source (Alcohol/H2O) TransMet Transmetalation (Partner: Ar'-B(OH)2) PdII->TransMet Fast Kinetics (Opt. Ligand) Homo SIDE REACTION 3: Homocoupling (Ar-Ar) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Product Desired Biaryl Product RedElim->Product

Figure 1: Mechanistic decision tree showing how slow oxidative addition/transmetalation exposes the substrate to side reactions.

Troubleshooting Guide: Symptom-Based Solutions

Use this table to diagnose issues based on your LC-MS or NMR data.

Symptom (Observation)Root CauseTechnical Intervention
Start Material (SM) remains unreacted. Failed Oxidative Addition. The Pd catalyst cannot access the C-Br bond due to the 3,5-OMe steric wall.Switch Ligand: Move to Buchwald ligands (e.g., SPhos , XPhos ) or AntPhos . These are designed to force Pd into hindered spaces [1, 2].Increase Temp: Boost to 100–110°C (if solvent allows).
Product: Ar-H (Protodehalogenation) Stalled Catalytic Cycle. The Pd(II)-Ar species forms but waits too long for transmetalation, eventually scavenging a hydride from the solvent or base.Switch Solvent: Avoid alcohols (MeOH, EtOH). Use Dioxane or Toluene .Boost Transmetalation: Use a stronger base (e.g., KOH instead of K2CO3) or add water (if nitrile allows) to activate the boronic acid [3].
Product: Ar-CONH2 (Amide) Nitrile Hydrolysis. High temperature + aqueous base attacks the CN group.Go Anhydrous: Switch to Suzuki-Miyaura Anhydrous Protocol (see below). Use CsF or K3PO4 in dry dioxane.Lower Base Strength: Use K3PO4 instead of hydroxides or alkoxides.
Product: Ar-Ar (Homocoupling) Oxidative Homocoupling. Oxygen presence or slow cross-coupling allows boronic acid dimerization.Degas Thoroughly: Sparging is insufficient. Use Freeze-Pump-Thaw (x3) .Stoichiometry: Add the boronic acid in portions or use a slight excess (1.5 eq) to account for loss.
Catalyst "Blacking Out" (Precipitation) Ligand Dissociation. The ligand is not bulky/electron-rich enough to stabilize the Pd(0) species.Stabilize: Use a precatalyst (e.g., XPhos Pd G2 ) rather than mixing Pd(OAc)2 + Ligand in situ. This ensures a 1:1 Pd:Ligand ratio [4].

Optimized Experimental Protocols

Protocol A: The "Standard" High-Activity Method (Recommended)

Best for: Initial attempts where nitrile hydrolysis is not yet observed.

Rationale: Uses SPhos or XPhos , which are "dialkylbiarylphosphine" ligands. The bulky biaryl backbone prevents the formation of inactive Pd-dimers, while the electron-rich phosphine accelerates the oxidative addition into the hindered C-Br bond.

  • Reagents:

    • Substrate: 4-Bromo-3,5-dimethoxybenzonitrile (1.0 equiv)

    • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

    • Catalyst: XPhos Pd G2 (2–5 mol%) [Alternatively: Pd2(dba)3 (2 mol%) + XPhos (4-8 mol%)]

    • Base: K3PO4 (3.0 equiv)[1]

    • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, base, and precatalyst.[2]

    • Seal and purge with Argon/Nitrogen (3x cycles).

    • Add degassed solvents via syringe.

    • Heat to 80–100°C for 4–12 hours.

    • Note: Monitor by HPLC. If Ar-H appears, switch to Protocol B.

Protocol B: The "Anhydrous" Method (Nitrile Protection)

Best for: Preventing nitrile hydrolysis or protodehalogenation.

Rationale: Eliminating water prevents the hydrolysis of the nitrile to the amide. Using CsF (Cesium Fluoride) activates the boronic acid (or ester) without requiring an aqueous interface, and the lack of protic sources minimizes dehalogenation [5].

  • Reagents:

    • Substrate: 4-Bromo-3,5-dimethoxybenzonitrile (1.0 equiv)

    • Coupling Partner: Aryl Boronic Pinacol Ester (1.2 equiv) (Esters are more stable than acids here)

    • Catalyst: Pd(PPh3)4 (5 mol%) or Pd-PEPPSI-IPr (2 mol%) for higher activity.

    • Base/Activator: CsF (2.0 equiv) or anhydrous K3PO4 .

    • Solvent: Anhydrous Dioxane or Toluene .

  • Procedure:

    • Flame-dry the glassware.

    • Combine solids in a glovebox or under strict inert flow.

    • Add anhydrous solvent.[1]

    • Heat to 100°C .

    • Tip: Add 4Å molecular sieves to the flask to scavenge trace moisture.

Frequently Asked Questions (FAQs)

Q1: Why is the nitrile group at the C4 position not activating the bromide enough? A: While the nitrile is electron-withdrawing (which usually helps), the Steric Inhibition of Resonance caused by the 3,5-dimethoxy groups forces the methoxy groups to twist, but more importantly, they physically block the palladium center from approaching the C-Br bond. The steric barrier (kinetic) simply outweighs the electronic activation (thermodynamic) [6].

Q2: Can I use Buchwald-Hartwig amination on this substrate? A: Yes, but it is challenging. The same steric rules apply. Use BrettPhos or RuPhos precatalysts. These ligands are specifically engineered to facilitate C-N bond formation on hindered aryl halides. Avoid simple ligands like BINAP or DPPF, as they will likely result in no reaction or dehalogenation [7].

Q3: My reaction turns black immediately. Is this bad? A: "Palladium black" formation indicates the catalyst has decomposed into bulk metal, which is inactive.[3] This happens if the oxidative addition is too slow (Pd(0) aggregates) or if the ligand falls off. Solution: Increase the Ligand:Pd ratio to 2:1 or use a well-defined precatalyst (like the G2/G3 series) which is more thermally stable.

Q4: Is the 3,5-dimethoxy motif prone to demethylation? A: Generally, no. Demethylation usually requires strong Lewis acids (like BBr3) or extremely strong nucleophiles (like thiolates) at high temperatures. Under standard Suzuki basic conditions (K3PO4/Carbonate), the methoxy ethers are stable.

References

  • Altman, R. A., et al. (2007). "Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Sterically Hindered Aryl Chlorides and Bromides." Journal of Organic Chemistry. Link

  • Tang, W., et al. (2010). "AntPhos: A Novel Phosphorus Ligand for the Efficient Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides."[4] Organic Letters. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research. Link

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. Link

  • Wright, S. W., et al. (1994). "Fluoride-mediated boronic acid coupling reactions." Journal of Organic Chemistry. Link

  • Korenaga, T., et al. (2005). "Electronic and Steric Effects in the Palladium-Catalyzed Cross-Coupling Reaction." Synthesis. Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

Sources

Technical Support Center: High-Efficiency Coupling of 4-Bromo-3,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center resource, designed for immediate application in high-throughput screening and process chemistry environments.

Topic: Catalyst Loading Optimization & Troubleshooting Target Substrate: 4-Bromo-3,5-dimethoxybenzonitrile (CAS: 75344-77-3) Support Level: Tier 3 (Senior Process Chemistry)

The Core Challenge: The "Ortho-Ortho" Effect

User Query: “I am running a standard Suzuki coupling with Pd(PPh₃)₄ (5 mol%) on 4-Bromo-3,5-dimethoxybenzonitrile. Conversion stalls at 60%, and adding more catalyst doesn't help. Why?”

Technical Insight: The failure stems from the specific steric environment of your substrate. In 4-Bromo-3,5-dimethoxybenzonitrile, the bromine atom at position C4 is flanked by two methoxy groups at C3 and C5.

  • The Barrier: These methoxy groups create a "picket fence" of electron density and steric bulk. Standard ligands like triphenylphosphine (PPh₃) are cone-shaped but not bulky enough to force the active Pd(0) species into this crowded C-Br bond for oxidative addition.

  • The Trap: Because oxidative addition is slow, the unstable Pd(0) species aggregates into inactive Palladium black before it can enter the catalytic cycle. Adding more catalyst simply generates more Pd black, not more product.

The Solution: You must switch to dialkylbiaryl phosphine ligands (Buchwald ligands) or NHC-Pd complexes . These ligands are electron-rich (accelerating oxidative addition) and bulky (preventing Pd aggregation and facilitating reductive elimination).

Catalyst Selection & Loading Optimization

Decision Matrix: Selecting the Right System

Use this logic flow to select your catalyst system based on your coupling partner.

LigandSelection start Start: Coupling Partner? boronic Boronic Acid/Ester (Suzuki-Miyaura) start->boronic amine Amine/Amide (Buchwald-Hartwig) start->amine boronic_type Is the Boronic Acid Sterically Hindered? boronic->boronic_type amine_type Amine Type? amine->amine_type s_phos Rec: SPhos Pd G4 (Excellent for hindered biaryls) boronic_type->s_phos Yes (Ortho-subst) x_phos Rec: XPhos Pd G4 (General purpose, high turnover) boronic_type->x_phos No brett_phos Rec: BrettPhos Pd G4 (Primary amines) amine_type->brett_phos Primary ru_phos Rec: RuPhos Pd G4 (Secondary amines) amine_type->ru_phos Secondary

Caption: Catalyst selection logic based on coupling partner sterics and electronics.

Optimization Protocol: Dropping Loading to <0.5 mol%

To move from 5 mol% to <0.5 mol%, you must abandon in situ catalyst generation (mixing Pd(OAc)₂ + Ligand) and use Precatalysts (G3 or G4) . These ensure a 1:1 Pd:Ligand ratio and immediate entry into the catalytic cycle.

Recommended System: SPhos Pd G4 (or XPhos Pd G4)

  • Why: SPhos provides the flexibility to weave through the 3,5-dimethoxy steric blockade.

  • Target Loading: 0.1 – 0.5 mol%

Step-by-Step Optimization Strategy:

  • Screen 1 (1.0 mol%): Run the reaction at 1 mol%. If conversion is >95% in <2 hours, proceed.

  • Screen 2 (0.25 mol%): Drop loading by 4x. Maintain temperature.

  • Screen 3 (0.05 mol%): If Screen 2 worked, drop again. Note: At this level, solvent purity (degassing) becomes critical.

Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling (0.5 mol% Pd)

Designed for 4-Bromo-3,5-dimethoxybenzonitrile + Phenylboronic Acid derivatives.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: SPhos Pd G4 (0.005 equiv / 0.5 mol%)

  • Base: K₃PO₄ (2.0 equiv) – Use Phosphate to prevent nitrile hydrolysis.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) [0.2 M concentration]

Procedure:

  • Charge Solids: Add substrate, boronic acid, K₃PO₄, and SPhos Pd G4 to a reaction vial equipped with a stir bar.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Crucial: Oxygen kills low-loading catalysis.

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 60°C (mild heat is sufficient for SPhos; avoid >80°C to protect the nitrile). Stir for 2–4 hours.

  • Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc, wash with brine.

Data Table: Expected Performance vs. Standard

ParameterStandard (Pd(PPh₃)₄)Optimized (SPhos Pd G4)
Loading 5.0 mol%0.1 – 0.5 mol%
Time 12–24 Hours1–4 Hours
Temp 90°C (Reflux)60°C
Yield 40–60% (Stalled)>95%
Impurity Homocoupling / Pd BlackMinimal

Troubleshooting & FAQs

Q1: The Nitrile group (CN) is hydrolyzing to an amide. How do I stop this?

Cause: High temperature (>90°C) combined with strong hydroxide bases (NaOH, KOH) in water. Fix:

  • Change Base: Switch to K₃PO₄ (Tribasic Potassium Phosphate) or K₂CO₃ . These are milder and less likely to attack the nitrile.

  • Reduce Water: Use a 10:1 solvent ratio or switch to anhydrous conditions using Cs₂CO₃ in pure DMF or Toluene (requires higher temp, but no water).

Q2: I see "Protodeboronation" of my boronic acid.

Cause: The boronic acid loses its boron group before coupling, often due to the electron-rich nature of the coupling partner or high pH. Fix:

  • Slow Addition: Add the base slowly or add the boronic acid in portions.

  • Switch Boron Source: Use a MIDA Boronate or Potassium Trifluoroborate (BF₃K) salt. These release the active species slowly, maintaining a low concentration that favors coupling over decomposition.

Q3: My reaction turns black immediately (Pd Black).

Cause: The catalyst is decomposing faster than the oxidative addition can occur. Fix:

  • Check Oxygen: Ensure rigorous degassing.

  • Increase Ligand Ratio: If using Pd(OAc)₂ + Ligand, use a 1:2 or 1:3 ratio (Pd:L).

  • Use G4 Precatalyst: The precatalyst scaffold protects the Pd until it enters the cycle.

Visualizing the Steric Solution

The diagram below illustrates how the SPhos ligand facilitates the reaction despite the steric crowding from the methoxy groups.

CatalyticCycle cluster_sterics The SPhos Advantage Pd0 Active Pd(0)-SPhos (Monoligated) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd Attacks C-Br PdII Pd(II) Intermediate (Crowded) OxAdd->PdII SPhos shields Pd from agg. TransMet Transmetallation (+ Boronic Acid) PdII->TransMet Base assisted RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle repeats

Caption: The monolithic SPhos ligand protects the Pd center, preventing aggregation during the difficult oxidative addition into the sterically crowded 4-bromo-3,5-dimethoxybenzonitrile.

References

  • Tu, T., et al. (2012).[1] Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science, 4, 916-920.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Validation & Comparative

Technical Comparison Guide: FTIR Spectral Analysis of 4-Bromo-3,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3,5-dimethoxybenzonitrile is a critical intermediate in the synthesis of complex phenethylamines and pharmaceutical scaffolds. Its structural integrity—specifically the presence of the bromine atom at the para position relative to the nitrile group—is the defining factor for downstream reaction success.

This guide provides a technical breakdown of the Fourier Transform Infrared (FTIR) spectrum for this compound. Unlike standard spectral libraries that list peaks in isolation, this document focuses on comparative analysis . We evaluate the spectral "fingerprint" of the target molecule against its two most common process-related alternatives: its direct precursor (3,5-dimethoxybenzonitrile ) and its functional analog (4-bromo-3,5-dimethoxybenzaldehyde ).

Key Application: Rapid "Pass/Fail" identity verification and reaction monitoring (bromination completeness) without the need for NMR time-allocation.

Compound Profile & Structural Basis for Analysis[1]

Understanding the molecular geometry is prerequisite to interpreting the spectrum. The high symmetry of the 3,5-dimethoxy substitution pattern simplifies the aromatic region, while the nitrile and bromine groups provide distinct diagnostic handles.

FeatureSpecificationImpact on FTIR Spectrum
Formula C₉H₈BrNO₂Molecular Weight: 242.07 g/mol
Core Structure Benzene RingAromatic C=C stretches (1600–1450 cm⁻¹)
Key Functional Group Nitrile (-C≡N)Primary Diagnostic: Sharp, distinct peak ~2230 cm⁻¹
Substituents Methoxy (-OCH₃) x2Strong C-O stretches (1250, 1100 cm⁻¹)
Halogen Bromine (-Br)Low frequency C-Br stretch (~600–500 cm⁻¹)
Substitution Pattern 1,3,4,5-TetrasubstitutedCrucial for Purity: Isolated aromatic protons (positions 2,[1][2]6) create specific OOP bending patterns.

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility, the following Attenuated Total Reflectance (ATR) protocol is recommended. ATR is superior to KBr pellets for this compound due to the potential for KBr hygroscopicity to mask the nitrile region with water bands.

Protocol: Solid-State ATR-FTIR
  • Instrument Setup:

    • Detector: DTGS or MCT (Liquid N₂ cooled preferred for sensitivity in fingerprint region).

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (Routine) or 64 (High Precision).

  • Background Collection:

    • Clean crystal with isopropanol. Ensure dry. Collect air background.

    • Validation: Baseline must be flat; CO₂ doublet (2350 cm⁻¹) should be minimal.

  • Sample Preparation:

    • Place ~5 mg of dry 4-Bromo-3,5-dimethoxybenzonitrile powder on the crystal.

    • Apply pressure using the anvil until the force gauge reads ~80-100 units (optimal contact).

  • Acquisition & Processing:

    • Collect spectrum.[1][2][3][4][5][6][7]

    • Apply ATR Correction (essential as penetration depth varies with wavelength).

    • Self-Check: The Nitrile peak at ~2230 cm⁻¹ should have an absorbance >0.1 but <1.0 to avoid saturation.

Spectral Analysis & Peak Interpretation

A. The Diagnostic Region (4000 – 1500 cm⁻¹)

This region confirms the functional groups. For 4-Bromo-3,5-dimethoxybenzonitrile, the absence of OH/NH bands is as important as the presence of the CN band.

  • 3100 – 3000 cm⁻¹ (Aromatic C-H Stretch): Weak, often appearing as a shoulder on the stronger alkyl bands.

  • 3000 – 2800 cm⁻¹ (Alkyl C-H Stretch): Distinct bands from the two methoxy groups.

    • ~2960 cm⁻¹ (Asymmetric CH₃)

    • ~2840 cm⁻¹ (Symmetric CH₃ – often sharp in methoxyarenes).

  • 2235 – 2225 cm⁻¹ (Nitrile C≡N Stretch): The primary identifier .

    • Note: Aromatic nitriles typically absorb at 2220–2240 cm⁻¹. The presence of the electron-withdrawing Bromine and electron-donating Methoxy groups keeps this position relatively stable, typically centered near 2230 cm⁻¹ .

  • 1590 & 1500 cm⁻¹ (Aromatic Ring Stretch): Strong doublets characteristic of the benzene ring breathing modes.

B. The Fingerprint Region (1500 – 600 cm⁻¹)

This region confirms the substitution pattern and is the only way to distinguish the product from its non-brominated precursor using IR.

  • 1250 cm⁻¹ (Asymmetric C-O-C): Very strong, broad band typical of aryl ethers.

  • 1130 – 1040 cm⁻¹ (Symmetric C-O-C): Strong bands associated with the methoxy-ring bond.

  • 870 – 860 cm⁻¹ (Out-of-Plane C-H Bending): CRITICAL PURITY MARKER.

    • The molecule has isolated protons at positions 2 and 6 (between the nitrile and methoxy groups).

    • Isolated aromatic protons (1,2,3,4,5-penta or 1,3,4,5-tetrasubstitution) typically show a sharp OOP bend in the 860–900 cm⁻¹ range.

  • ~600 – 550 cm⁻¹ (C-Br Stretch): Often weak to medium intensity. Can be obscured by ring deformations but serves as a secondary confirmation of bromination.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target molecule against its most likely contaminants/precursors.

Scenario A: Bromination Monitoring

Comparison: Target vs. 3,5-Dimethoxybenzonitrile (Precursor) Context: Confirming the success of electrophilic bromination at the 4-position.

FeatureTarget: 4-Bromo-3,5-dimethoxybenzonitrilePrecursor: 3,5-DimethoxybenzonitrileInterpretation
Substitution 1,3,4,5-Tetrasubstituted1,3,5-TrisubstitutedKey Differentiator
OOP Bending ~870 cm⁻¹ (Isolated H)~830 cm⁻¹ & ~690 cm⁻¹ The shift from 830 to 870 cm⁻¹ confirms Br addition.
C-Br Stretch Present (~600 cm⁻¹)AbsentDirect evidence of halogenation.
Nitrile (CN) ~2230 cm⁻¹~2230 cm⁻¹Little change; not diagnostic for conversion.
Scenario B: Functional Group Verification

Comparison: Target vs. 4-Bromo-3,5-dimethoxybenzaldehyde Context: Distinguishing the nitrile intermediate from the aldehyde starting material (common in some synthesis routes).

FeatureTarget (Nitrile)Alternative (Aldehyde)Interpretation
2230 cm⁻¹ Strong Peak (CN) AbsentPresence confirms Nitrile.
1700–1680 cm⁻¹ AbsentStrong Peak (C=O) Absence confirms no residual aldehyde.
2850 & 2750 cm⁻¹ Normal Alkyl C-HFermi Doublet (Aldehyde C-H)The "Fermi doublet" is unique to aldehydes.

Decision Logic & Workflow

The following diagram illustrates the logical process for validating the identity of 4-Bromo-3,5-dimethoxybenzonitrile using the data above.

FTIR_Analysis_Workflow Start Start Analysis (Unknown Sample) CheckCN Check 2220-2240 cm⁻¹ (Nitrile Region) Start->CheckCN HasCN Peak Present? CheckCN->HasCN CheckCO Check 1680-1700 cm⁻¹ (Carbonyl Region) HasCN->CheckCO Yes HasCN->CheckCO No (Weak/None) CheckOOP Check 800-900 cm⁻¹ (Fingerprint Region) CheckCO->CheckOOP No C=O Aldehyde Result: Aldehyde Impurity (4-Bromo-3,5-dimethoxybenzaldehyde) CheckCO->Aldehyde Yes (Strong C=O) HasCO Peak Present? AnalyzeOOP Identify Bending Pattern CheckOOP->AnalyzeOOP Precursor Result: Unreacted Precursor (3,5-Dimethoxybenzonitrile) AnalyzeOOP->Precursor Peak at ~830 cm⁻¹ (3 adj. protons) Confirmed PASS: Identity Confirmed (4-Bromo-3,5-dimethoxybenzonitrile) AnalyzeOOP->Confirmed Peak at ~870 cm⁻¹ (Isolated protons) Unknown Result: Unknown/Degraded AnalyzeOOP->Unknown Ambiguous

Caption: Logic flow for distinguishing the target nitrile from common precursors and impurities using characteristic FTIR bands.

Summary of Characteristic Peaks

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
Nitrile 2235 – 2225Medium/StrongC≡N Stretch (Aromatic)
Alkane 2960, 2840MediumC-H Stretch (Methoxy -CH₃)
Aromatic 1590, 1495StrongC=C Ring Stretch
Ether 1250Very StrongC-O-C Asymmetric Stretch
Ether 1130, 1040StrongC-O-C Symmetric Stretch
Aromatic H 870 – 860 Medium/Sharp C-H OOP Bend (Isolated H)
Halogen 600 – 550Weak/MediumC-Br Stretch

References

  • National Institute of Standards and Technology (NIST). Benzonitrile, 4-bromo- Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Aromatic Compounds (Substitution Patterns). Available at: [Link][1][4][6][8][9][10][11][12][13][14]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

Sources

Comparing reactivity of 4-Bromo vs 4-Chloro-3,5-dimethoxybenzonitrile

[1]

Executive Summary: The "Buy vs. Make" Verdict

In the context of 3,5-dimethoxybenzonitrile scaffolds, the 4-Bromo analog (Substrate A) is the superior choice for 90% of discovery and process applications compared to the 4-Chloro analog (Substrate B) .[1]

While theoretical physical organic chemistry suggests the Chloro analog should offer advantages in Nucleophilic Aromatic Substitution (SNAr) due to higher electronegativity, the specific steric environment of the 3,5-dimethoxy motif negates this benefit.[1] Furthermore, the Bromo analog is a commodity chemical, whereas the Chloro analog often requires custom synthesis, introducing unnecessary supply chain friction.[1]

Recommendation:

  • Select 4-Bromo for Palladium/Nickel-catalyzed cross-couplings and Lithium-Halogen exchange.[1]

  • Select 4-Chloro only if cost-modeling at multi-ton scale proves a significant advantage and the reaction is a specialized Nickel-catalyzed coupling.[1]

  • Avoid Both for mild SNAr; use the 4-Fluoro analog if nucleophilic displacement is the primary transformation.[1]

Structural & Electronic Analysis

To understand the reactivity differences, we must analyze the "Push-Pull" electronic system and the steric environment.[1]

  • Electronic Push-Pull: The nitrile group (CN) at position 1 is a strong Electron Withdrawing Group (EWG), activating the ring.[1] However, the two methoxy groups (OMe) at positions 3 and 5 are strong Electron Donating Groups (EDG) by resonance.[1] This creates an electron-rich core that fights against the activation provided by the nitrile.[1]

  • Steric Encumbrance: The 4-position is "sandwiched" between two methoxy groups.[1] This steric crowding significantly hampers the approach of metal catalysts (oxidative addition) and nucleophiles (SNAr).[1]

Figure 1: Structural Reactivity Map

Gcluster_molecule4-Halo-3,5-dimethoxybenzonitrile ScaffoldCNNitrile (CN)Activates Ring (EWG)Directs Ortho-LithiationOMe3,5-Dimethoxy (OMe)Deactivates via Resonance (EDG)Creates Steric WallCN->OMeElectronicConflictXHalogen (Br vs Cl)Leaving Group / HandleOMe->XStericHindranceCouplingPd-Catalyzed Coupling(Suzuki/Buchwald)X->CouplingBr: FastCl: Slow/InertSNArS_NAr DisplacementX->SNArBr: SlowCl: Moderate(Both hindered by OMe)LiExLi-Halogen ExchangeX->LiExBr: FeasibleCl: Fails (CN attack)

Caption: The 3,5-dimethoxy groups create a "steric wall" that impacts the 4-position, while the nitrile and methoxy groups create conflicting electronic signals.

Comparative Reactivity Profiles
A. Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the most common application for this scaffold (e.g., biaryl synthesis).[1]

  • Mechanism: The rate-determining step is Oxidative Addition of the Pd(0) species into the C-X bond.[1]

  • Bond Dissociation Energy (BDE): C-Cl (approx. 96 kcal/mol) > C-Br (approx. 81 kcal/mol).[1]

  • Analysis: The electron-rich nature of the ring (due to OMe) makes the C-X bond stronger and less electrophilic, making oxidative addition more difficult than in a simple halobenzonitrile.[1]

  • Verdict: The Bromo analog is essential. Standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysts work well with the Bromide.[1] The Chloride requires specialized, expensive electron-rich ligands (e.g., SPhos, XPhos) or Nickel catalysis to overcome the high activation energy.[1]

Feature4-Bromo Analog4-Chloro Analog
Catalyst Requirement Standard (Pd-tetrakis, Pd-dppf)Specialized (Buchwald Precatalysts, Ni(COD)₂)
Reaction Temp 60°C - 80°C>100°C (often requires sealed tube)
Yield (Suzuki) High (>85%)Low to Moderate (<60%) without optimization
B. Nucleophilic Aromatic Substitution (SNAr)

Used for introducing amines or ethers at the 4-position.[1]

  • Mechanism: Nucleophilic attack

    
     Meisenheimer Complex 
    
    
    Elimination of Halide.[1]
  • The Element Effect: Generally, F > Cl

    
     Br > I. Electronegativity stabilizes the transition state (Meisenheimer complex).[1]
    
  • The Steric Reality: While Cl is theoretically better than Br for SNAr, the 3,5-dimethoxy groups block the trajectory of the nucleophile .[1]

  • Verdict: Neither is ideal. The reaction is sluggish for both.[1] If you must use one, the Chloro analog has a slight electronic edge, but you will likely require forcing conditions (DMSO, 120°C+).[1] Pro-Tip: If SNAr is critical, synthesize the 4-Fluoro analog.

C. Lithium-Halogen Exchange

Used to convert the aryl halide into a nucleophile (Aryl-Li) for reaction with electrophiles (aldehydes, ketones).[1]

  • Chemoselectivity Danger: The nitrile (CN) group is highly reactive toward organolithiums (forming imines/ketones).[1]

  • Kinetics:

    • Br/Li Exchange: Extremely fast (

      
       M⁻¹s⁻¹).[1] Occurs faster than nitrile addition at -78°C.[1]
      
    • Cl/Li Exchange: Slow. The organolithium will attack the nitrile group before exchanging with the Chlorine.[1]

  • Verdict: Use 4-Bromo. It allows for clean lithiation at -78°C (or -100°C for safety).[1] The Chloro analog cannot be used for this transformation without protecting the nitrile.[1]

Experimental Protocols
Protocol A: Suzuki Coupling (Optimized for 4-Bromo)

Use this for biaryl synthesis.[1]

  • Reagents: 4-Bromo-3,5-dimethoxybenzonitrile (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂[1]·DCM (3 mol%), K₂CO₃ (2.5 equiv).[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1] Degas thoroughly (sparge with Argon for 15 mins).

  • Procedure:

    • Charge solids into a reaction vial.

    • Add degassed solvent.[1]

    • Heat to 80°C for 4–6 hours.

    • Note: The solution should turn black (active Pd) and then potentially precipitate Pd black upon completion.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: SNAr Displacement (Forcing Conditions)

Applicable to both, but slightly favored for Chloro.

  • Reagents: Substrate (1.0 equiv), Morpholine (or amine) (3.0 equiv), DIPEA (2.0 equiv).[1]

  • Solvent: DMSO or NMP (anhydrous).[1]

  • Procedure:

    • Heat to 120°C - 140°C for 16–24 hours.

    • Caution: The 3,5-OMe groups significantly retard this rate.[1] Monitor by LCMS.[1] If conversion stalls, add 10 mol% DMAP or switch to microwave irradiation.[1]

Decision Logic (Workflow)

Figure 2: Substrate Selection Decision Tree

DecisionTreeStartTarget Transformation?CCC-C Bond Formation(Suzuki, Sonogashira)Start->CCLiOrganometallic Generation(Li-Halogen Exchange)Start->LiSNNucleophilic Substitution(S_NAr)Start->SNUseBrUSE 4-BROMO(Standard Conditions)CC->UseBrStandard Pd CatUseClUSE 4-CHLORO(Only if specialized Ni-cat available)CC->UseClCost Critical?Li->UseBrKinetic Selectivity(Avoids CN attack)UseFUSE 4-FLUORO(Br/Cl are too slow)SN->UseFBest ReactivitySN->UseClIf F unavailable(Requires High T)

Caption: Select the halogen based on the rate-limiting step of your target reaction mechanism.[1]

Supply Chain & Cost Implications[1]

As an application scientist, you must consider availability.[1]

  • 4-Bromo-3,5-dimethoxybenzonitrile: Widely available from major catalogs (Sigma, Combi-Blocks, Enamine).[1] It is a standard intermediate for syringyl-type liquid crystals and pharmaceuticals.[1]

  • 4-Chloro-3,5-dimethoxybenzonitrile: Not a commodity chemical. It typically requires custom synthesis (e.g., chlorination of 3,5-dimethoxybenzonitrile, which often yields regioisomeric mixtures requiring difficult separations).[1]

    • Cost Factor: The Chloro analog is likely 5–10x more expensive per gram due to scarcity, negating any "cheaper atom" argument.[1]

References
  • Suzuki-Miyaura Coupling Mechanics: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chem. Rev.[1]1995 , 95, 2457–2483.[1] Link[1]

  • SNAr Reactivity Trends: Bunnett, J. F.; Zahler, R. E.[1] "Kinetics of Nucleophilic Substitution Reactions." Chem. Rev.[1]1951 , 49, 273.[1] Link[1]

  • Lithium-Halogen Exchange vs. Nitrile Addition: Parham, W. E.; Bradsher, C. K.[1] "Aromatic Lithiation with n-Butyllithium: Methodologies and Applications." Acc.[1][2] Chem. Res.1982 , 15, 300–305.[1] Link[1]

  • Compound Data (4-Bromo-3,5-dimethoxybenzonitrile): PubChem CID 22591181.[1] Link[1]

A Senior Application Scientist's Guide to the Elemental and Compositional Verification of 4-Bromo-3,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the absolute certainty of a starting material's identity and purity is non-negotiable. 4-Bromo-3,5-dimethoxybenzonitrile (C₉H₈BrNO₂), a key intermediate in the synthesis of various complex molecules, is no exception.[1][2] Its precise elemental composition and structural integrity are foundational to the success of subsequent synthetic steps and the ultimate efficacy and safety of the final product.

This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of 4-Bromo-3,5-dimethoxybenzonitrile. We move beyond mere protocol listings to explore the causality behind technique selection, establishing a self-validating analytical workflow. This ensures that researchers, scientists, and drug development professionals can confidently ascertain the quality of this critical reagent.

Pillar 1: Elemental Analysis - Confirming the Atomic Building Blocks

The first layer of verification involves confirming the elemental makeup of the compound. The theoretical elemental composition of 4-Bromo-3,5-dimethoxybenzonitrile (Molecular Weight: 242.07 g/mol ) is the benchmark against which all experimental results are measured.[3]

Theoretical Composition:

  • Carbon (C): 44.66%

  • Hydrogen (H): 3.33%

  • Bromine (Br): 32.99%

  • Nitrogen (N): 5.79%

  • Oxygen (O): 13.22%

Several techniques, each with distinct advantages, can be employed to verify these percentages.

Combustion Analysis (CHN/O Analysis)

Combustion analysis is the gold-standard for determining the weight percentages of Carbon, Hydrogen, and Nitrogen.[4] The technique involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by detectors.

The Causality Behind the Method: For halogenated compounds like 4-Bromo-3,5-dimethoxybenzonitrile, the combustion tube packing is critical. Halogens are highly reactive and corrosive at high temperatures and must be "scrubbed" from the gas stream to prevent interference and instrument damage. Modern elemental analyzers incorporate reagents like silver tungstate and silver vanadate to effectively capture bromine.[4] Oxygen is typically determined separately by pyrolysis.

Experimental Protocol: CHN Analysis

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known C, H, and N composition (e.g., Acetanilide).

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the 4-Bromo-3,5-dimethoxybenzonitrile sample into a tin capsule.

  • Analysis: Place the capsule into the instrument's autosampler. The instrument will drop the sample into a high-temperature (≈900-1000 °C) combustion furnace with a constant flow of pure oxygen.

  • Detection: The combustion products flow through a reduction furnace and are then separated by a gas chromatography column. A thermal conductivity detector (TCD) quantifies the N₂, CO₂, and H₂O.

  • Calculation: The instrument's software calculates the weight percentages of C, H, and N based on the detector signals and the initial sample weight.

Oxygen Flask Combustion with Ion Chromatography (IC)

While combustion analysis excels for C, H, and N, a different approach is often preferred for halogens like bromine. Oxygen flask or bomb combustion serves as a powerful sample preparation technique to convert the covalently bound bromine into a water-soluble bromide ion, which can then be quantified.[5][6]

The Causality Behind the Method: This two-step process leverages the strengths of two distinct techniques. Complete combustion in a sealed, oxygen-rich environment ensures all organic material is destroyed and the bromine is converted to inorganic forms.[7] The subsequent analysis of the absorption solution by Ion Chromatography (IC) provides highly sensitive and selective quantification of the resulting bromide ions.[8]

Experimental Protocol: Oxygen Flask Combustion followed by IC

  • Sample Preparation: Weigh approximately 5-10 mg of the sample onto a piece of ashless filter paper. Fold the paper and place it in a platinum sample holder attached to the stopper of a heavy-walled combustion flask.

  • Absorption Solution: Add 10-20 mL of a suitable absorption solution (e.g., a dilute sodium hydroxide or sodium carbonate/bicarbonate solution) to the flask.[9]

  • Combustion: Flush the flask with pure oxygen for at least one minute to displace all air.[5] Ignite the filter paper and immediately plunge the stopper into the flask. The flask must be held securely and inverted to ensure the absorption solution creates a seal.

  • Absorption: After combustion is complete, allow the flask to cool. Shake the flask vigorously for several minutes to ensure all combustion products are absorbed into the solution.

  • IC Analysis: Transfer the absorption solution to an IC autosampler vial. Inject the sample into the ion chromatograph, which separates the anions. A conductivity detector is used to quantify the bromide peak by comparing its area to a calibration curve prepared from known bromide standards.

X-Ray Fluorescence (XRF) Spectroscopy

XRF is a non-destructive technique that is highly suitable for the quantitative determination of elements, including bromine, in organic compounds.[10][11] It works by irradiating the sample with high-energy X-rays, causing the ejection of inner-shell electrons. The subsequent filling of these vacancies by outer-shell electrons results in the emission of fluorescent X-rays with energies characteristic of the specific element.

The Causality Behind the Method: XRF is a comparative technique; its accuracy relies on proper calibration with matrix-matched standards.[12] It is particularly advantageous for rapid screening and quality control due to its minimal sample preparation and non-destructive nature. For quantitative analysis of bromine in an organic matrix, standards can be prepared by mixing known amounts of a bromine-containing compound with a matrix-similar, bromine-free material.[13]

Experimental Protocol: XRF Analysis

  • Sample Preparation: Press a known quantity of the 4-Bromo-3,5-dimethoxybenzonitrile powder into a pellet using a hydraulic press. Alternatively, dissolve the sample in a suitable solvent and deposit a known volume onto a filter paper, allowing the solvent to evaporate.[10]

  • Instrument Calibration: Calibrate the XRF spectrometer using a set of standards with known bromine concentrations in a similar organic matrix.

  • Data Acquisition: Place the sample in the spectrometer and acquire the X-ray fluorescence spectrum. The instrument will identify and quantify the intensity of the bromine K-alpha (Kα) peak.

  • Quantification: The software uses the calibration curve to convert the Br Kα intensity into a weight percentage of bromine in the sample.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS offers exceptionally low detection limits for many elements, though halogens present a challenge due to their high ionization potentials.[14][15] However, with modern instrumentation and appropriate sample preparation, ICP-MS can be a powerful tool for bromine quantification.

The Causality Behind the Method: The primary hurdle is efficiently ionizing bromine in the argon plasma.[16] Sample preparation is key; techniques like microwave-induced combustion (MIC) are used to decompose the organic matrix and capture the bromine in a solution suitable for introduction into the ICP-MS.[17] Additionally, polyatomic interferences (e.g., from argon dimers) must be addressed, often through the use of a collision/reaction cell within the mass spectrometer.[16]

Experimental Protocol: MIC followed by ICP-MS

  • Sample Digestion: Place a weighed sample (up to 500 mg) in a quartz holder within a pressurized microwave vessel.[17]

  • Combustion: Pressurize the vessel with oxygen and initiate the microwave program. The sample combusts rapidly.

  • Absorption: An absorbing solution (e.g., ammonium carbonate) inside the vessel traps the combustion products. A reflux step can improve analyte recovery.[17]

  • Analysis: The final digest is diluted and analyzed by ICP-MS. The instrument is calibrated with certified bromine standards. The mass spectrometer is set to monitor the isotopes of bromine (m/z 79 and 81), and a collision cell with helium or other gases is used to minimize interferences.

Comparative Summary of Elemental Analysis Techniques

Technique Information Provided Sensitivity Sample Throughput Destructive? Key Advantage Key Limitation
Combustion Analysis %C, %H, %NHigh (sub-microgram)High (automated)YesGold standard for C, H, N; high precision.Indirectly determines Br; requires specific scrubbers for halogens.
Oxygen Flask + IC %Br (and other halogens)High (ppb-ppm in solution)Low to MediumYesHigh selectivity and sensitivity for halides.Manual, multi-step process; potential for analyte loss.
XRF Spectroscopy %Br (elemental screen)Medium (ppm range)[11]Very HighNoNon-destructive, rapid, minimal sample prep.Matrix effects can be significant; comparative method.[12]
ICP-MS %Br (trace levels)Very High (ppb-ppt in solution)[14]Medium (automated)YesUnmatched sensitivity for trace analysis.High ionization potential of Br is a challenge; complex instrumentation.[15]

Pillar 2: Compositional and Structural Verification

Confirming the elemental ratios is only part of the story. It is equally critical to verify that these atoms are connected in the correct arrangement to form 4-Bromo-3,5-dimethoxybenzonitrile and to assess the material's overall purity.

G Combustion Combustion Analysis (%C, %H, %N) IC Oxygen Flask + IC (%Br) XRF XRF (%Br) NMR NMR Spectroscopy (Connectivity) FTIR FTIR Spectroscopy (Functional Groups) HPLC HPLC (Purity, Quantification) MS Mass Spectrometry (Molecular Weight, Isotopic Pattern) Analyte 4-Bromo-3,5- dimethoxybenzonitrile Analyte->Combustion Provides Analyte->IC Provides Analyte->XRF Provides Analyte->NMR Confirms Analyte->FTIR Confirms Analyte->HPLC Assesses Analyte->MS Confirms

Caption: Workflow for comprehensive analysis of the target analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for unambiguous structural elucidation of organic molecules.[18] It provides detailed information about the chemical environment of each ¹H (proton) and ¹³C (carbon) atom in the structure.

Expected ¹H NMR Spectrum:

  • Aromatic Protons: A singlet corresponding to the two equivalent protons on the aromatic ring.

  • Methoxy Protons: A singlet integrating to six protons, corresponding to the two equivalent methoxy groups.

Expected ¹³C NMR Spectrum:

  • Six distinct signals corresponding to the six unique carbon environments in the molecule (nitrile carbon, four aromatic carbons, and the methoxy carbon).

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Further 2D experiments like COSY and HMBC can be run to confirm connectivity if needed.[19]

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign the chemical shifts (in ppm) for all peaks, comparing them to reference data for similar structures.[20]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[21] Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "molecular fingerprint."

Key Expected Absorption Bands for 4-Bromo-3,5-dimethoxybenzonitrile:

  • C≡N (Nitrile) stretch: A sharp, strong absorption around 2220-2240 cm⁻¹.[22]

  • C-O (Methoxy) stretch: Strong absorptions in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

  • Aromatic C=C stretch: Absorptions in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.

  • C-Br stretch: Typically found in the far-IR region, often below 600 cm⁻¹.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of sample (≈1 mg) with dry potassium bromide (≈100 mg) and pressing the mixture into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place the neat solid sample directly on the ATR crystal.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Collect the spectrum of the sample. The instrument automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the major absorption bands and correlate them with the expected functional groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for determining the purity of a compound and for quantitative analysis.[23][24] The sample is dissolved in a mobile phase and pumped through a column packed with a stationary phase. Different components in the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times.

The Causality Behind the Method: For a high-purity sample of 4-Bromo-3,5-dimethoxybenzonitrile, the resulting chromatogram should show a single, sharp, symmetrical peak. The presence of other peaks indicates impurities. The area of the main peak relative to the total area of all peaks provides a measure of purity (area percent). A UV detector is suitable as the benzonitrile ring is a strong chromophore.

G Solvent Solvent Reservoir (e.g., Acetonitrile/Water) Pump HPLC Pump Solvent->Pump Injector Autosampler/Injector (Sample Introduction) Pump->Injector Column C18 Column (Separation) Injector->Column Detector UV Detector Column->Detector Data Data System (Chromatogram) Detector->Data

Caption: A typical experimental workflow for HPLC analysis.

Experimental Protocol: HPLC Purity Analysis

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water. Filter and degas the solvents.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • Method Setup: Set up the HPLC system with a suitable column (e.g., a C18 reverse-phase column), set the mobile phase flow rate (e.g., 1 mL/min), and the UV detector wavelength (e.g., 254 nm).

  • Analysis: Inject a small volume (e.g., 5-10 µL) of the sample solution.

  • Data Processing: Integrate the peaks in the resulting chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[18] For 4-Bromo-3,5-dimethoxybenzonitrile, it serves as a definitive confirmation of the molecular formula.

The Causality Behind the Method: A key confirmatory feature for a bromine-containing compound is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion in the mass spectrum will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass units. This provides irrefutable evidence for the presence of a single bromine atom in the molecule.

Experimental Protocol: MS Analysis

  • Sample Introduction: The sample can be introduced via a direct insertion probe, or more commonly, as the eluent from a GC or HPLC system (GC-MS or LC-MS).

  • Ionization: Ionize the sample using a suitable technique (e.g., Electrospray Ionization for LC-MS or Electron Impact for GC-MS).

  • Mass Analysis: The ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

  • Detection: The detector records the abundance of ions at each m/z value.

  • Analysis: Examine the spectrum for the molecular ion peak [M]⁺ corresponding to the molecular weight (242.07). Crucially, verify the presence of the M+2 peak at approximately the same intensity, confirming the presence of bromine.

Conclusion: A Synergistic and Self-Validating Approach

No single technique can provide a complete picture of the identity and purity of 4-Bromo-3,5-dimethoxybenzonitrile. The true power of analytical chemistry lies in the synergistic use of multiple, orthogonal techniques. A workflow that begins with elemental analysis (e.g., Combustion Analysis for C, H, N and Oxygen Flask-IC for Br) to confirm the empirical formula, followed by spectroscopic confirmation (NMR for structure, FTIR for functional groups) and finally, chromatographic assessment (HPLC for purity), creates a robust, self-validating system. Mass spectrometry serves as the ultimate confirmation, verifying both the molecular weight and the presence of the key bromine atom through its isotopic signature. By following this multi-faceted approach, researchers can proceed with absolute confidence in the quality of their starting materials, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • AKJournals. Quantitative determination of bromine-labeled organic compounds by XRF. Available from: [Link]

  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. American Chemical Science Journal, 9(2), 1-19.
  • Agilent. (2022). Analysis of Bromine Pesticide Residue in Australian Grain Export Cargoes Using ICP-MS. Agilent Technologies Application Note. Available from: [Link]

  • Ferreira, S. L. C., et al. (2015). Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS.
  • Gomes, M. G., et al. (2023). Iodine and Bromine Analysis in Human Urine and Serum by ICP-MS, Tailored for High-Throughput Routine Analysis in Population-Based Studies. Molecules, 28(2), 793.
  • Research and Reviews: Journal of Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Available from: [Link]

  • ASTM International. (2000). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. ASTM E442-91(2000).
  • Chen, S. S., et al. (2012). Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography.
  • ResearchGate. Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. Available from: [Link]

  • Wiley-VCH. (2007). Supporting Information. Available from: [Link]

  • Presto Researcher. (2025). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Available from: [Link]

  • Shimadzu Corporation. Analysis of Br in Plastic by ICP-AES. Shimadzu Application News No. E133. Available from: [Link]

  • ResearchGate. a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption... Available from: [Link]

  • ResearchGate. X-ray fluorescence determination of bromine in halogenated organic compounds using quasisolid emitters. Available from: [Link]

  • PE Polska. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. Available from: [Link]

  • National Center for Biotechnology Information. 4-Bromo-3-methoxybenzonitrile. PubChem Compound Summary for CID 22591181. Available from: [Link].

  • International Journal of Trend in Scientific Research and Development. (2025). Modern Analytical Technique for Characterization Organic Compounds. Available from: [Link]

  • Jiang, Y., et al. (2022). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. International Journal of Molecular Sciences, 23(21), 13398.
  • FILAB. Bromine analysis laboratory by IC. Available from: [Link]

  • Shekhovtsova, T. N., & Fadeeva, V. I. Elemental Analysis. In Encyclopedia of Life Support Systems (EOLSS).
  • Global Electronics Association (GEA).
  • Central Laboratories UCT Prague. (2016). Laboratory of Organic Elemental Analysis. Available from: [Link]

  • Analytik Jena. Combustion Elemental Analysis. Available from: [Link]

  • S. T. Manson, et al.
  • ResearchGate. (2019). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Available from: [Link]

  • ChemBK. 3,5-Dimethyl-4-bromobenzonitrile. Available from: [Link]

  • Misra, N., et al. (2009). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica, 1(1), 196-209.
  • Restek. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Available from: [Link]

  • Staudte, S., & Bubert, H. (1987). [Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine]. Pharmazie, 42(10), 668-670.
  • ResearchGate. (2017). Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. Available from: [Link]

  • The Royal Society of Chemistry. 1H- and 13C-NMR for. Available from: [Link]

  • McCall, J. M., et al. (1984). Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles. Journal of Medicinal Chemistry, 27(12), 1549-1555.
  • SIELC Technologies. (2018). 4-Bromo-3,5-dihydroxy-N-methylbenzamide. Available from: [Link]

  • ResearchGate. HPLC profiles of the reaction mixture and purity analysis during the... Available from: [Link]

  • ResearchGate. A Syntheses of A benzonitrile and substituted benzonitriles... Available from: [Link]

  • Shimadzu Corporation. Simultaneous Analysis for Drug Purity Test and Quantitative Assay. Shimadzu Application News No. L529. Available from: [Link]

  • Srisuk, P., et al. (2022). Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties. The Journal of Physical Chemistry B, 126(14), 2751–2761.
  • Popa, G., et al. (2014). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 19(9), 13865-13876.

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Spectroscopic Fingerprint of Benzonitrile Derivatives in Pharmaceutical Research

Benzonitrile and its derivatives are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous therapeutic agents. Understanding their electronic properties is crucial for predicting molecular interactions, stability, and even photochemical reactivity.[1] Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid, non-destructive, and cost-effective method to probe the electronic transitions within these molecules, offering valuable insights for drug design and quality control.[1][2] The position and intensity of absorption bands in a UV-Vis spectrum are exquisitely sensitive to the molecular structure, particularly the nature and position of substituents on the benzonitrile ring.

This guide provides a comparative analysis of the UV-Vis absorption spectra of key benzonitrile derivatives. We will explore the causal relationships between substituent electronic effects and the observed spectral shifts, grounded in the principles of molecular orbital theory. Furthermore, a detailed, field-proven protocol for acquiring high-quality UV-Vis spectra is provided, ensuring the trustworthiness and reproducibility of your experimental data.

The Theoretical Basis: Electronic Transitions in Benzonitrile Derivatives

The UV-Vis absorption spectrum of a molecule arises from the promotion of electrons from lower energy molecular orbitals to higher energy ones. In benzonitrile and its derivatives, the most significant electronic transitions are the π→π* and n→π* transitions.

  • π→π Transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.[3] These transitions are characteristic of the conjugated aromatic system.

  • n→π Transitions:* These are generally lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the lone pair of the nitrile nitrogen) to an anti-bonding π* orbital.

The energy gap between these orbitals, and consequently the wavelength of maximum absorption (λmax), is significantly influenced by substituents on the benzene ring.

Substituent Effects on the UV-Vis Spectra: A Comparative Analysis

The electronic nature of a substituent alters the electron density of the aromatic ring and the nitrile group, thereby affecting the energy of the molecular orbitals involved in UV-Vis absorption. This results in predictable shifts in the λmax.

  • Bathochromic Shift (Red Shift): A shift to a longer wavelength, indicating a decrease in the energy gap between the ground and excited states.[4][5] This is typically caused by electron-donating groups (EDGs).

  • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, indicating an increase in the energy gap.[4][6] This is often caused by electron-withdrawing groups (EWGs).

Let's examine the experimental data for a series of para-substituted benzonitrile derivatives to illustrate these principles.

Data Presentation: UV-Vis Absorption of Substituted Benzonitriles

The following table summarizes the UV-Vis absorption data for benzonitrile and three of its para-substituted derivatives. The data highlights the impact of electron-donating and electron-withdrawing groups on the primary π→π* transition.

CompoundSubstituent (para-)Electronic Effectλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Solvent
Benzonitrile-HNeutral22413,100Cyclohexane
4-Aminobenzonitrile-NH₂Strong Electron-Donating278~1,585 - 17,782 (log ε = 3.2-4.25)Not Specified
4-Methoxybenzonitrile-OCH₃Electron-Donating240Not specifiedNot Specified
4-Nitrobenzonitrile-NO₂Strong Electron-Withdrawing~250~10,000Not Specified

Note: Molar absorptivity for 4-Aminobenzonitrile is presented as a range due to variations in reported data. Specific experimental conditions can influence this value.

Causality Behind the Spectral Shifts

The observed shifts in λmax can be explained by the interaction of the substituent with the π-system of the benzonitrile core.

Substituent_Effects cluster_EDG Electron-Donating Group (e.g., -NH₂, -OCH₃) cluster_EWG Electron-Withdrawing Group (e.g., -NO₂) EDG Increases electron density in the π-system HOMO_destab Destabilizes the HOMO EDG->HOMO_destab Energy_Gap_Dec Decreases the HOMO-LUMO gap HOMO_destab->Energy_Gap_Dec LUMO_stab May slightly stabilize the LUMO LUMO_stab->Energy_Gap_Dec Bathochromic Bathochromic Shift (Red Shift) Energy_Gap_Dec->Bathochromic EWG Decreases electron density in the π-system HOMO_stab Stabilizes the HOMO EWG->HOMO_stab LUMO_more_stab Significantly stabilizes the LUMO EWG->LUMO_more_stab Energy_Gap_Change Can increase or decrease the HOMO-LUMO gap HOMO_stab->Energy_Gap_Change LUMO_more_stab->Energy_Gap_Change Hypsochromic Hypsochromic Shift (Blue Shift) Energy_Gap_Change->Hypsochromic

Caption: Influence of electron-donating and electron-withdrawing groups on the HOMO-LUMO gap and resulting spectral shifts in benzonitrile derivatives.

  • Electron-Donating Groups (-NH₂, -OCH₃): These groups donate electron density into the aromatic ring through resonance. This raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO). The net effect is a smaller HOMO-LUMO energy gap, resulting in a bathochromic shift. The strong electron-donating nature of the amino group in 4-aminobenzonitrile leads to a significant red shift compared to benzonitrile.[7]

  • Electron-Withdrawing Groups (-NO₂): These groups withdraw electron density from the aromatic ring. This stabilizes (lowers the energy of) both the HOMO and the LUMO. The stabilization of the LUMO is often more pronounced. In the case of 4-nitrobenzonitrile, the overall effect is an increase in the HOMO-LUMO gap for the primary π→π* transition of the benzene ring, leading to a hypsochromic shift relative to what might be expected from extended conjugation alone.[3]

Experimental Protocol: Acquiring High-Fidelity UV-Vis Absorption Spectra

The following protocol outlines a self-validating system for the accurate and reproducible measurement of UV-Vis absorption spectra for benzonitrile derivatives.

Materials and Equipment
  • UV-Vis Spectrophotometer (double-beam recommended)

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile)

  • Benzonitrile derivative sample

  • Analytical balance

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh a small amount of the benzonitrile derivative.

    • Dissolve the sample in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration.

    • Perform serial dilutions to obtain a series of standard solutions with concentrations that will yield absorbance values in the linear range of the Beer-Lambert law (typically 0.1 to 1.0 A.U.).[8]

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm for benzonitrile derivatives).

    • Fill both the reference and sample cuvettes with the pure solvent.

    • Place the cuvettes in the spectrophotometer and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvette, ensuring that the final spectrum is solely due to the analyte.[9]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer.

    • Initiate the scan to record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If performing quantitative analysis, record the absorbance at λmax for each standard solution.

    • Plot a calibration curve of absorbance versus concentration. The relationship should be linear, in accordance with the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length.[10][11][12][13]

    • The molar absorptivity (ε) can be determined from the slope of the calibration curve.[10]

UV_Vis_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (Known Concentration) prep_dilutions Perform Serial Dilutions prep_stock->prep_dilutions measure_sample Measure Sample Absorbance prep_dilutions->measure_sample warm_up Spectrophotometer Warm-up set_params Set Wavelength Range warm_up->set_params baseline Baseline Correction (with pure solvent) set_params->baseline baseline->measure_sample find_lambda_max Identify λmax measure_sample->find_lambda_max calibration_curve Plot Calibration Curve (Absorbance vs. Concentration) find_lambda_max->calibration_curve determine_epsilon Determine Molar Absorptivity (ε) from slope calibration_curve->determine_epsilon

Caption: A streamlined workflow for obtaining and analyzing UV-Vis absorption spectra of benzonitrile derivatives.

Conclusion

UV-Vis spectroscopy is an indispensable tool in the arsenal of researchers in drug development and materials science. The clear and predictable relationship between the electronic nature of substituents and the UV-Vis absorption spectra of benzonitrile derivatives provides a powerful method for structural characterization and qualitative analysis. By understanding the underlying principles of electronic transitions and substituent effects, and by adhering to rigorous experimental protocols, scientists can leverage UV-Vis spectroscopy to gain deep insights into the properties of these important molecules, thereby accelerating the pace of innovation.

References

  • Hendry, W. (2025). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Pharmaceutical Analysis, 1-3. [Link]

  • Acta Phys.-Chim. Sin. (2000). Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles! Acta Physico-Chimica Sinica, 16(10), 889-894. [Link]

  • Introduction to UV-VIS absorption spectroscopy/ Beer lamberts law. (2024, April 1). YouTube. [Link]

  • JoVE. (2024, December 5). UV–Vis Spectroscopy: Beer–Lambert Law. [Link]

  • iCuvets. (2020, June 11). UV Visible Spectrophotometer Setup And Beer-Lambert Law. [Link]

  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Investigation with DFT Calculations. (n.d.). Authorea. [Link]

  • Edinburgh Instruments. (2021, July 8). Beer-Lambert Law | Transmittance & Absorbance. [Link]

  • Mondal, A., Mohammad-Salim, H. A., & Acharjee, N. (2023). Unveiling substituent effects in [3+2] cycloaddition reactions of benzonitrile N-oxide and benzylideneanilines from the molecular electron density theory perspective. Scientiae Radices, 2(1). [Link]

  • Deep Science Publishing. (n.d.). Experimental validation of Lambert-Beer's law: Principles, spectrophotometric analysis, and applications. [Link]

  • ResearchGate. (2025, August 9). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. [Link]

  • Scribd. (n.d.). Assignment UV. [Link]

  • Rostro, L. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2025, August 10). ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Hypsochromic shift – Knowledge and References. [Link]

  • Filo. (2025, October 29). 1. The ultraviolet spectrum of benzonitrile shows a primary absorption b.... [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY Paper: 12, Organic Spectroscopy Module: 5, Applications of UV spectroscopy. [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. [Link]

  • eGPAT. (2019, June 5). Spectral shifts - Bathochromic and hypsochromic shifts. [Link]

  • Chemistry 552 Spectroscopy Fall 2003. (n.d.). [Link]

  • PubChem. (n.d.). 4-Aminobenzonitrile. [Link]

  • PubChem. (n.d.). 4-Nitrobenzonitrile. [Link]

  • NIST. (n.d.). Benzonitrile, 4-methoxy-. [Link]

  • Spectral shifts in easy way || Bathochromic and Hypsochromic shifts. (2020, June 16). YouTube. [Link]

  • PhotochemCAD. (n.d.). Benzonitrile. [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2024, October 30). [Link]

  • Homework.Study.com. (n.d.). The UV spectrum of benzonitrile shows a primary absorption band at 224 nm and a secondary band at.... [Link]

  • NIST. (n.d.). Benzonitrile, 4-amino-. [Link]

  • The University of Texas at Austin. (n.d.). DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex. [Link]

  • SIELC Technologies. (2024, July 11). UV-Vis Spectrum of 4-Aminobenzoic Acid. [Link]

  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (n.d.). Physical Chemistry Chemical Physics. [Link]

  • PubChem. (n.d.). 4-Methoxybenzonitrile. [Link]

  • NIST. (n.d.). Benzonitrile, 4-nitro-. [Link]

  • Alzchem Group. (n.d.). 4-Methoxybenzonitrile. [Link]

  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. (2022, December 8). PMC. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Bromo-3,5-dimethoxybenzonitrile

[1][2][3]

Executive Summary & Immediate Action

Do not dispose of 4-Bromo-3,5-dimethoxybenzonitrile down the drain or in general trash.

This compound is a halogenated aryl nitrile .[1] Its disposal requires strict segregation from non-halogenated waste streams to prevent the formation of toxic combustion byproducts (HBr, NOx) during incineration without scrubbing.[2] It must be treated as RCRA Hazardous Waste .[1][3]

  • Primary Hazard: Acute Toxicity (Oral/Dermal), Irritant.[2][1]

  • Disposal Method: High-temperature incineration with flue gas scrubbing.[1]

  • Key Segregation: Halogenated Waste Stream (Do not mix with strong acids or oxidizers).[1][4]

Chemical Profile & Waste Classification

To ensure compliance and safety, researchers must understand the structural reasons behind these protocols.

FeatureChemical StructureDisposal Implication
Halogenation Aryl Bromide (-Br)Mandatory Segregation: Must go into "Halogenated Waste."[1][5] Incineration generates corrosive Hydrogen Bromide (HBr).[1]
Nitrogen Source Nitrile Group (-CN)Acid Sensitivity: While aryl nitriles are more stable than aliphatic ones, avoid mixing with strong acids to negate any risk of HCN evolution.[2][1]
Combustibility Dimethoxy Benzene CoreHigh BTU Value: Suitable for fuel blending/incineration, provided the incinerator can handle halogens.[2][1]

Regulatory Classification (USA - EPA/RCRA):

  • Waste Code: Likely D001 (Ignitable, if in solvent) or D003 (Reactive, potentially, though rare for this stable solid).[2][1] If not explicitly P/U-listed, it is regulated under 40 CFR 261 as characteristic hazardous waste due to toxicity.[2][1][6]

  • DOT Shipping (Likely): UN3439, NITRILES, SOLID, TOXIC, N.O.S. (4-Bromo-3,5-dimethoxybenzonitrile).[2][1]

Operational Segregation Protocols
Scenario A: Solid Waste (Pure Compound or Spill Residue) [1]
  • Containment: Collect solid material in a chemically compatible container (High-Density Polyethylene - HDPE or Amber Glass).

  • Labeling: Label clearly as "Hazardous Waste - Solid, Toxic."

  • Constituent Listing: Explicitly write "4-Bromo-3,5-dimethoxybenzonitrile" on the tag.[2][1] Do not use abbreviations.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor) [1]
  • The "Halogen Rule": Because this molecule contains Bromine, ANY solution containing it must be classified as Halogenated Waste , even if the solvent itself is non-halogenated (e.g., Ethanol).[2][1]

  • Container: Use the designated "Halogenated Waste" carboy (typically yellow-coded in many institutions).[1]

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (Peroxides, Nitric Acid) or strong acids.[2][1]

Scenario C: Contaminated Debris (Gloves, Weigh Boats) [2][1]
  • Double-bag in clear, heavy-duty polyethylene bags (min 4 mil thickness).

  • Tie securely and place in the "Dry Hazardous Waste" drum.[1]

Waste Workflow Diagram

The following decision tree illustrates the logical flow for disposing of this specific intermediate.

DisposalWorkflowStartWaste Generation:4-Bromo-3,5-dimethoxybenzonitrileStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidPure/SpillLiquidLiquid / SolutionStateCheck->LiquidReaction MixSolidContainerContainer: Wide-Mouth HDPELabel: 'Toxic Solid'Solid->SolidContainerSolventCheckSolvent Type?Liquid->SolventCheckFinalEHS Pickup &High-Temp IncinerationSolidContainer->FinalHaloStreamStream: HALOGENATED Waste(Contains Bromine)SolventCheck->HaloStreamRegardless of SolventNonHaloStreamStream: NON-HALOGENATED(Incorrect for this compound)SolventCheck->NonHaloStreamDo NOT UseHaloStream->Final

Figure 1: Decision logic for segregating brominated nitrile waste. Note that liquid waste defaults to the Halogenated stream due to the bromine substituent.

Emergency Spill Response (Small Scale < 50g)

If a spill occurs outside of a fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[1] Nitriles can be respiratory irritants.[1][7][8]

  • PPE: Don double nitrile gloves, lab coat, and safety goggles.[2] If powder is fine/aerosolized, N95 or P100 respiratory protection is recommended.[2]

  • Neutralization (Not typically required for solids):

    • Dry Spill: Gently sweep into a dust pan.[1] Avoid generating dust.[1][7][8][9] Wipe area with a solvent-dampened pad (Acetone).[1]

    • Wet Spill: Absorb with vermiculite or chem-pads.[1]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bag. Label as "Debris contaminated with Toxic Aryl Nitrile."[1]

References
  • PubChem. (2025).[1] 4-Bromo-3-methoxybenzonitrile Safety and Hazards. National Library of Medicine.[1] [Link]

  • U.S. Environmental Protection Agency. (2024). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][3] Electronic Code of Federal Regulations.[1][3] [Link][2][1][3]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.